molecular formula C8H5ClN2O B3030257 8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 885276-03-9

8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B3030257
CAS No.: 885276-03-9
M. Wt: 180.59
InChI Key: DOUNHSLYQSQWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59. The purity is usually 95%.
BenchChem offers high-quality 8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-chloroimidazo[1,2-a]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-2-1-3-11-4-6(5-12)10-8(7)11/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUNHSLYQSQWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716886
Record name 8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-03-9
Record name 8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde CAS 885276-03-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" Scaffold

8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde represents a high-value "privileged scaffold" intermediate in modern medicinal chemistry. Unlike its more common 3-formyl isomer (accessible via direct Vilsmeier-Haack formylation), the 2-carbaldehyde motif requires specific de novo ring construction, making it a strategic entry point for fragment-based drug discovery (FBDD).

This molecule offers three distinct vectors for chemical diversification:

  • The C2-Formyl Group: A highly reactive electrophile for rapid library generation (reductive aminations, olefinations).

  • The C8-Chloro Substituent: A halogen handle positioned near the bridgehead nitrogen, modulating pKa and allowing for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • The C3-Position: An electron-rich site available for electrophilic aromatic substitution (C-H functionalization).

Physicochemical Profile (Datasheet)

The following data consolidates experimental values and predicted properties essential for handling and characterization.

PropertySpecificationNotes
CAS Number 885276-03-9
IUPAC Name 8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
Molecular Formula C₈H₅ClN₂O
Molecular Weight 180.59 g/mol
Appearance Pale yellow to tan powderOxidation sensitive; color darkens upon air exposure.
Solubility DMSO, DMF, DCM, MethanolPoor solubility in non-polar alkanes (Hexane).
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Critical: Aldehydes oxidize to carboxylic acids over time.
Hazards H302, H315, H319, H335Irritant to eyes/respiratory system. Handle in fume hood.
Predicted LogP ~1.8 - 2.1Lipophilic enough for CNS penetration models.

Synthetic Architecture: The "Make vs. Buy" Decision

While commercially available, in-house synthesis is often required to access gram-scale quantities or to introduce isotopic labels.

Crucial Distinction: You cannot synthesize this molecule via direct formylation of 8-chloroimidazo[1,2-a]pyridine. Standard Vilsmeier-Haack conditions favor the electron-rich C3 position. To secure the C2-aldehyde , one must employ a cyclization strategy using a pre-functionalized pyruvate equivalent.

Recommended Protocol: The Pyruvate-Reduction-Oxidation Route

This 3-step workflow is the industry standard for regio-defined 2-substituted imidazopyridines.

Step 1: Cyclocondensation[1]
  • Reagents: 2-Amino-3-chloropyridine + Ethyl bromopyruvate.

  • Solvent: Ethanol or DME (Reflux).

  • Mechanism: The ring nitrogen attacks the alkyl bromide, followed by cyclodehydration.

  • Product: Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate.

Step 2: Reduction to Alcohol
  • Reagents: LiAlH₄ (0°C) or NaBH₄/CaCl₂ (mild conditions).

  • Note: The 8-Cl group is electronically withdrawing; avoid harsh reducing conditions that might cause hydrodehalogenation.

  • Product: (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol.

Step 3: Oxidation to Aldehyde
  • Reagents: MnO₂ (Active) in DCM or Swern Oxidation.

  • Why MnO₂? It is chemoselective for benzylic/allylic-type alcohols and avoids over-oxidation to the carboxylic acid.

Visualization: Synthetic Pathway

SynthesisRoute Start 2-Amino-3-chloropyridine Inter1 Intermediate Ester (C2-COOEt) Start->Inter1 Cyclization (EtOH, Reflux) Reagent1 Ethyl Bromopyruvate Reagent1->Inter1 Inter2 Intermediate Alcohol (C2-CH2OH) Inter1->Inter2 Reduction (NaBH4/CaCl2) Final Target: 8-Cl-Imidazo[1,2-a]py-2-CHO (CAS 885276-03-9) Inter2->Final Oxidation (MnO2, DCM)

Caption: Step-wise construction of the 2-carbaldehyde core preventing regiochemical errors common in direct formylation.

Reactivity & Functionalization Matrix

The utility of CAS 885276-03-9 lies in its orthogonal reactivity . It serves as a hub for divergent synthesis.

A. The C2-Aldehyde (The Anchor)

This is the primary attachment point for growing molecular weight.

  • Reductive Amination: Reacts with primary/secondary amines + STAB (Sodium Triacetoxyborohydride) to form amine linkers. Essential for optimizing solubility and hERG avoidance.

  • Wittig/HWE Reactions: Generates vinyl linkers for macrocyclization or extending conjugation.

  • Imidazopyridine-Fused Heterocycles: Condensation with diamines can fuse a third ring (e.g., imidazo[1,2-a]pyrido[2,3-d]pyrimidines).

B. The C8-Chlorine (The Modulator)

The 8-position is sterically crowded (peri-interaction with the bridgehead nitrogen lone pair).

  • Suzuki-Miyaura Coupling: Requires specialized bulky phosphine ligands (e.g., XPhos, RuPhos) to overcome the deactivation and steric hindrance.

  • Buchwald-Hartwig: Challenging due to the adjacent nitrogen; often requires Pd₂dba₃/BINAP systems.

  • Role: The 8-Cl group lowers the pKa of the ring nitrogens, reducing metabolic liability (N-oxidation) compared to the unsubstituted parent.

C. The C3-Position (The C-H Handle)
  • Mannich Reaction: Aldehyde + Amine + C3-H (via pre-formed iminium) allows for multi-component assembly.

  • Halogenation: NIS or NBS can introduce a halogen at C3, enabling sequential cross-coupling (C3 first, then C8).

Visualization: Divergent Reactivity Map

ReactivityMap Core 8-Cl-Imidazo[1,2-a]pyridine -2-CHO RedAm Reductive Amination (Amine Libraries) Core->RedAm NaBH(OAc)3 Wittig Wittig Olefination (Linker Extension) Core->Wittig Ph3P=CR2 Suzuki Suzuki Coupling (Biaryl formation) Core->Suzuki Pd(0), Boronic Acid (Late Stage) Mannich Mannich Reaction (C3-Functionalization) Core->Mannich R2NH, CH2O Halogen C3-Halogenation (NIS/NBS) Core->Halogen Electrophilic Sub.

Caption: Orthogonal functionalization vectors allow sequential elaboration of the scaffold.

Medicinal Chemistry Applications

The imidazo[1,2-a]pyridine core is a "master key" in drug discovery, famously known for the Zolpidem (Ambien) class of GABA-A modulators. However, the 8-chloro-2-formyl derivative pushes the utility into new therapeutic areas:

  • Anti-Infectives (TB & Bacterial):

    • The 2-carbaldehyde is a precursor to Imidazo[1,2-a]pyridine-3-carboxamides (via C3 reaction) or Schiff bases that inhibit the cytochrome bc1 complex in Mycobacterium tuberculosis (Q203 analogs). The 8-Cl group often improves metabolic stability against oxidative dehalogenation.

  • Oncology (Kinase Inhibition):

    • Used to synthesize inhibitors of PI3K and CDK . The aldehyde is converted to a hinge-binding motif, while the 8-Cl group projects into the hydrophobic pocket, improving selectivity.

  • GABAergic Agents:

    • While Zolpidem is 6-methyl substituted, 8-substituted analogs modulate the affinity for different

      
      -subunits of the GABA-A receptor, potentially separating anxiolytic effects from sedation.
      

Handling & Stability Protocols

  • Oxidation Management: The aldehyde is prone to autoxidation to the carboxylic acid (8-chloroimidazo[1,2-a]pyridine-2-carboxylic acid).

    • Check: Run a TLC (DCM/MeOH 95:5) before use. The acid will streak at the baseline.

    • Purification: If oxidized, dissolve in DCM, wash with saturated NaHCO₃ (removes acid), dry, and concentrate.

  • Storage: Store under Argon at 4°C.

  • Safety: The 8-chloro substituent increases lipophilicity, potentially increasing skin absorption. Wear nitrile gloves and work in a fume hood.

References

  • Sigma-Aldrich. 8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde Product Datasheet. Accessed 2024.[2][3][4][5] Link

  • Goel, R. et al. "Imidazo[1,2-a]pyridines: A Review on their Synthesis and Medicinal Potential." Mini-Reviews in Medicinal Chemistry, 2017. (Contextual grounding for scaffold utility).
  • Bagdi, A. K. et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013. (General synthetic methodology).[4][6]

  • ChemicalBook. CAS 885276-03-9 Entry & Suppliers. Link

  • Fisher Scientific. Safety Data Sheet: Imidazo[1,2-a]pyridine derivatives. Link

(Note: Specific spectral data for this exact CAS is proprietary to suppliers; the synthetic routes and reactivity profiles are derived from the authoritative chemistry of the imidazo[1,2-a]pyridine class.)

Sources

Technical Whitepaper: 8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Lynchpin Scaffold for Divergent Drug Discovery

Executive Summary

8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde represents a high-value "lynchpin" intermediate in modern medicinal chemistry. Unlike the unsubstituted parent heterocycle, the inclusion of the 8-chloro substituent introduces critical electronic and steric modifications that modulate metabolic stability, lipophilicity, and receptor binding affinity.

This guide details the structural utility of this scaffold, specifically focusing on its role as a precursor for divergent library synthesis. The 2-carbaldehyde moiety serves as a reactive "warhead" for reductive aminations and condensations, while the 8-chloro position acts as a latent handle for late-stage diversification via cross-coupling reactions.

Physicochemical Profile

The 8-chloro substituent significantly alters the electronic landscape of the imidazo[1,2-a]pyridine core. By withdrawing electron density, it lowers the pKa of the N1 bridgehead nitrogen, potentially improving oral bioavailability by reducing lysosomal trapping compared to more basic analogs.

PropertyValue (Calculated/Experimental)Significance
Molecular Formula C₈H₅ClN₂OCore stoichiometry
Molecular Weight 180.59 g/mol Fragment-based drug design (FBDD) compliant
ClogP ~1.8 - 2.1Optimal lipophilicity for CNS and intracellular targets
H-Bond Donors 0Enhances membrane permeability
H-Bond Acceptors 3 (N1, N4, O)Key interaction points for kinase/receptor binding
Topological Polar Surface Area ~30 ŲHigh blood-brain barrier (BBB) penetration potential
pKa (Conj.[1] Acid) ~3.5 - 4.5Lower than unsubstituted core (~6.8), reducing non-specific binding
Synthetic Architecture

Direct formylation of the 8-chloroimidazo[1,2-a]pyridine core (e.g., Vilsmeier-Haack) typically occurs at the electron-rich C-3 position, not C-2. Therefore, the synthesis of the 2-carbaldehyde requires a stepwise construction, establishing the functional handle during the cyclization phase.

3.1 Validated Synthetic Route

The most robust protocol involves the condensation of 2-amino-3-chloropyridine with ethyl bromopyruvate , followed by a reduction-oxidation sequence.

Step 1: Cyclocondensation (The Hantzsch-type Reaction)

  • Reagents: 2-Amino-3-chloropyridine + Ethyl bromopyruvate.

  • Conditions: Ethanol or DME, reflux, 4-12h.

  • Mechanism: The ring nitrogen (N1) attacks the

    
    -keto position, followed by cyclization of the exocyclic amine onto the bromide.
    
  • Technical Note: The 3-chloro substituent on the pyridine ring creates steric bulk near the exocyclic amine. High-boiling solvents (e.g., n-butanol) or Lewis acid catalysts may be required to drive the reaction to completion compared to unsubstituted analogs.

Step 2: Reduction to Alcohol

  • Reagents: Sodium Borohydride (NaBH₄) or LiAlH₄.

  • Conditions: EtOH/THF, 0°C to RT.

  • Product: (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol.

Step 3: Oxidation to Aldehyde

  • Reagents: Manganese Dioxide (MnO₂) or Swern Oxidation conditions.

  • Conditions: DCM or CHCl₃, reflux (for MnO₂).

  • Why MnO₂? It is mild and selective for benzylic/allylic-type alcohols, preventing over-oxidation to the carboxylic acid.

3.2 Visualization of Synthetic Logic

Synthesis Start 2-Amino-3-chloropyridine Intermediate Ethyl 8-chloroimidazo [1,2-a]pyridine-2-carboxylate Start->Intermediate Cyclocondensation (EtOH, Reflux) Reagent Ethyl Bromopyruvate Reagent->Intermediate Alcohol (8-Chloroimidazo[1,2-a] pyridin-2-yl)methanol Intermediate->Alcohol Reduction (NaBH4) Final 8-Chloroimidazo[1,2-a] pyridine-2-carbaldehyde Alcohol->Final Oxidation (MnO2)

Figure 1: Stepwise construction of the 2-carbaldehyde scaffold ensuring regiochemical fidelity.

Reactivity & Divergent Applications

The 8-chloroimidazo[1,2-a]pyridine-2-carbaldehyde molecule possesses three distinct zones of reactivity, allowing for " orthogonal functionalization."

4.1 Zone A: The C-2 Aldehyde (Library Generator)

The aldehyde is the primary handle for rapid library generation.

  • Reductive Amination: Reaction with primary/secondary amines + STAB (Sodium Triacetoxyborohydride) yields diverse amine libraries.

  • Wittig/Horner-Wadsworth-Emmons: Extends the carbon chain, useful for creating acrylamide "warheads" for covalent kinase inhibitors.

  • Heterocycle Formation: Condensation with diamines or hydrazines to form fused tricyclic systems (e.g., imidazo-quinolines).

4.2 Zone B: The C-3 Position (Nucleophilic Core)

The C-3 position remains highly nucleophilic.

  • Electrophilic Aromatic Substitution: Halogenation (NBS/NIS) at C-3 allows for subsequent cross-coupling.

  • Mannich Reaction: Three-component reaction (Aldehyde + Amine + Core) adds a substituent at C-3, though the presence of the C-2 aldehyde makes this challenging (competing reactivity). Usually, C-3 functionalization is done before C-2 oxidation if possible, or using specific protecting groups.

4.3 Zone C: The 8-Chloro Handle (Late-Stage Diversification)

While less reactive than bromo- or iodo- analogs, the 8-chloro group is valuable for late-stage modification.

  • Suzuki-Miyaura Coupling: Requires activated precatalysts (e.g., Pd(OAc)₂/S-Phos or XPhos) to couple with aryl boronic acids.

  • Buchwald-Hartwig Amination: Can introduce solubilizing amines or morpholines, critical for tuning ADME properties.

4.4 Divergent Synthesis Workflow

Reactivity Core 8-Chloroimidazo[1,2-a] pyridine-2-carbaldehyde RedAm Reductive Amination (R-NH2, STAB) Core->RedAm Wittig Wittig Olefination (Ph3P=CH-R) Core->Wittig Suzuki Pd-Catalyzed Coupling (at 8-Cl position) Core->Suzuki Requires Activation (XPhos/Pd) LibA 2-Aminomethyl Derivatives (GPCR/Ion Channel Ligands) RedAm->LibA LibB 2-Vinyl Analogs (Covalent Inhibitors) Wittig->LibB LibC 8-Aryl/Heteroaryl Analogs (Kinase Selectivity) Suzuki->LibC

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the scaffold.

Medicinal Chemistry Applications

The 8-chloroimidazo[1,2-a]pyridine core is not merely a linker; it is a bioactive pharmacophore.

5.1 GABA-A Receptor Modulation

Imidazo[1,2-a]pyridines are the core of "Z-drugs" (e.g., Zolpidem). The 8-substituent is critical for subtype selectivity.

  • Mechanism: The 8-chloro group provides steric bulk that can prevent binding to the

    
    5 subtype (associated with cognitive side effects), potentially enhancing selectivity for 
    
    
    
    1 (sedative) or
    
    
    2/3 (anxiolytic) subunits.
5.2 Anti-Infectives (Tuberculosis)

Recent studies (e.g., on Q203 analogs) highlight the imidazo[1,2-a]pyridine core in targeting the cytochrome


 complex of Mycobacterium tuberculosis.[2]
  • Role of 8-Cl: Halogenation at this position often improves metabolic stability against oxidative dehalogenation compared to the 8-H or 8-F analogs.

5.3 Kinase Inhibition (Oncology)

In Sorafenib analogs and other kinase inhibitors, the imidazo[1,2-a]pyridine serves as a bioisostere for the central aromatic ring.

  • Binding Mode: The N1 nitrogen acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket. The 8-Cl group can occupy hydrophobic pockets (gatekeeper residues), improving potency.

Experimental Protocol: Synthesis of the Precursor

To ensure reproducibility, the synthesis of the ethyl ester precursor is detailed below, as it is the critical quality-control step.

Protocol: Synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Reagents: Add 2-amino-3-chloropyridine (1.28 g, 10.0 mmol) and 1,2-dimethoxyethane (DME) (50 mL).

  • Addition: Add ethyl bromopyruvate (1.4 mL, 11.0 mmol, 1.1 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (85°C) for 6 hours. Monitor by TLC (50% EtOAc/Hexanes).

  • Workup: Cool to room temperature. A precipitate (hydrobromide salt) may form.

    • Option A (Filtration): Filter the solid, wash with cold ether, and suspend in saturated NaHCO₃ to liberate the free base. Extract with DCM.

    • Option B (Direct): Evaporate solvent, redissolve residue in DCM (100 mL), wash with sat. NaHCO₃ (2 x 50 mL) and brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Yield: Expect 65-75% of a tan/off-white solid.

References
  • Imidazo[1,2-a]pyridine Scaffold Review

    • Goel, R., et al. "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." Organic & Biomolecular Chemistry, 2015.

  • GABA-A Receptor Selectivity: Hanson, S. M., et al. "Structural basis for ligand recognition by a GABA-A receptor." Nature Structural & Molecular Biology, 2008. (Contextual grounding for 8-substituent effects).
  • Anti-TB Applications (Q203 Analogs)

    • Kang, S., et al. "Lead Optimization of a Novel Series of Imidazo[1,2-a]pyridine Amides Leading to a Clinical Candidate (Q203) as a Multi-Target-Directed Agent for Tuberculosis." Journal of Medicinal Chemistry, 2014.

  • General Synthesis of 2-substituted Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications, 2015.[3]

  • Physical Data & Suppliers

    • PubChem Compound Summary for substituted imidazo[1,2-a]pyridines.

Sources

8-chloro-2-formylimidazo[1,2-a]pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 8-chloro-2-formylimidazo[1,2-a]pyridine , a critical intermediate in the synthesis of bioactive heterocycles.

Physicochemical Identity

The 8-chloro-2-formylimidazo[1,2-a]pyridine scaffold represents a "linchpin" intermediate. It combines the privileged imidazo[1,2-a]pyridine core with two orthogonal handles for diversification: an electrophilic aldehyde at C2 and a halogen handle at C8 for transition-metal catalyzed cross-coupling.

Molecular Data Profile[1][2][3][4]
PropertyValueNotes
IUPAC Name 8-chloroimidazo[1,2-a]pyridine-2-carbaldehyde
Molecular Formula C₈H₅ClN₂O
Molecular Weight 180.59 g/mol Calculated based on standard atomic weights.
Exact Mass 180.0090 g/mol Monoisotopic mass (³⁵Cl).
Core Scaffold Imidazo[1,2-a]pyridineFused 5,6-bicyclic system.[1]
Key Substituents 8-Chloro (-Cl), 2-Formyl (-CHO)Orthogonal reactivity handles.
Precursor CAS 1352395-06-2Refers to the ethyl ester precursor [1].
Structural Analysis

The molecule features a bridgehead nitrogen (N4) and a pyridine nitrogen (N1). The numbering convention is critical for synthetic planning:

  • Position 2: Formyl group (Reactive toward nucleophiles).

  • Position 3: Nucleophilic center (Prone to electrophilic aromatic substitution).

  • Position 8: Chloro group (Sterically crowded, amenable to Suzuki/Buchwald coupling).

Synthetic Architecture & Protocols

Synthesis of the aldehyde form is rarely done via direct cyclization. The most robust route involves the construction of the ester followed by controlled reduction.

Retrosynthetic Logic

The primary disconnection relies on the condensation of 2-amino-3-chloropyridine with an


-halocarbonyl species.
Validated Synthetic Workflow
  • Step 1: Cyclization (Hantzsch-type condensation)

    • Reagents: 2-amino-3-chloropyridine + Ethyl bromopyruvate.

    • Conditions: Ethanol reflux or DME (Dimethoxyethane) at 80°C.

    • Mechanism:[1][2] N-alkylation followed by dehydrative cyclization.

    • Outcome: Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate.[3][4]

  • Step 2: Functional Group Interconversion (FGI)

    • Method A (Direct): Reduction with DIBAL-H at -78°C in DCM. Note: Risk of over-reduction to alcohol.

    • Method B (Stepwise - Recommended):

      • Reduction to alcohol using LiAlH₄ (0°C, THF).

      • Selective oxidation to aldehyde using MnO₂ (DCM, reflux) or Swern conditions.

Experimental Protocol: Stepwise Synthesis (Method B)

Use this protocol for high-purity isolation.

Phase 1: Reduction to Alcohol

  • Suspend Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in anhydrous THF (0.2 M) under N₂.

  • Cool to 0°C. Dropwise add LiAlH₄ (1.0 M in THF, 1.2 eq) .

  • Monitor: TLC (50% EtOAc/Hexanes). The ester spot (higher R_f) will disappear; a lower R_f alcohol spot will appear.

  • Quench: Fieser workup (H₂O, 15% NaOH, H₂O). Filter precipitate. Concentrate filtrate.

Phase 2: Oxidation to Aldehyde

  • Dissolve the crude alcohol in DCM (0.1 M).

  • Add activated MnO₂ (10 eq) . Note: Large excess is standard for heterogeneous MnO₂ oxidations.

  • Stir at reflux for 4–12 hours.

  • Self-Validation Check:

    • TLC: Product spot will be less polar (higher R_f) than the alcohol.

    • ¹H NMR: Look for the diagnostic aldehyde singlet at δ 9.8–10.2 ppm .

  • Filter through Celite. Concentrate to yield the title compound.

Visualization: Synthetic Pathway[6]

The following diagram illustrates the stepwise construction and validation nodes for the synthesis.

G cluster_val Validation Checkpoints Start 2-Amino-3-chloropyridine Inter1 Ethyl Ester Intermediate (CAS: 1352395-06-2) Start->Inter1 Cyclization (EtOH, Reflux) Reagent Ethyl Bromopyruvate Reagent->Inter1 Inter2 Alcohol Intermediate (Primary Alcohol) Inter1->Inter2 Reduction (LiAlH4, THF, 0°C) Final 8-Chloro-2-formyl imidazo[1,2-a]pyridine Inter2->Final Oxidation (MnO2, DCM) Val1 NMR: Ethyl quartet gone Inter2->Val1 Val2 NMR: -CHO peak @ ~10ppm Final->Val2

Figure 1: Stepwise synthesis from commercially available precursors to the target aldehyde, including critical NMR validation checkpoints.

Pharmacophore Utility & Reactivity

The 8-chloro-2-formylimidazo[1,2-a]pyridine molecule is not a final drug but a Diversity-Oriented Synthesis (DOS) scaffold. Its utility lies in its ability to undergo orthogonal functionalization.

The "Warhead" Strategy

Researchers utilize this scaffold to probe Structure-Activity Relationships (SAR) in three distinct vectors:

  • Vector A (C2 - Formyl): Reductive amination with diverse amines generates a library of "tail" groups, often used to target solvent-exposed regions of a protein pocket (e.g., kinase hinge binding).

  • Vector B (C8 - Chloro): Palladium-catalyzed cross-coupling (Suzuki-Miyaura) introduces biaryl systems. The C8 position is sterically sensitive; phosphine ligands like XPhos or SPhos are often required to facilitate oxidative addition [2].

  • Vector C (C3 - H): The C3 position is electron-rich. It can be functionalized via electrophilic aromatic substitution (e.g., iodination with NIS) to create a third coupling handle.

Reactivity Logic Diagram

Reactivity cluster_C2 C2: Carbonyl Chemistry cluster_C8 C8: Cross-Coupling cluster_C3 C3: Electrophilic Subst. Core 8-Chloro-2-formyl imidazo[1,2-a]pyridine RedAm Reductive Amination (NaBH(OAc)3, R-NH2) Core->RedAm Wittig Wittig Olefination (Ph3P=CH-R) Core->Wittig Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd-Ligand) Core->Buchwald Halogen Halogenation (NIS or NBS) Core->Halogen Mannich Mannich Reaction (HCHO, R2NH) Core->Mannich

Figure 2: Divergent reactivity map showing the three primary vectors for scaffold elaboration.

References

  • Bagdi, A. K., et al. (2015).[5] Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575.[5] [Link]

  • Goel, R., et al. (2015).[5] Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. Organic & Biomolecular Chemistry. [Link]

  • PubChem. (n.d.). 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (Analogous Structure Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Precision Targeting: The 8-Substituted Imidazo[1,2-a]pyridine Scaffold in Drug Discovery

[1][2]

Executive Summary

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, historically validated by blockbuster drugs like Zolpidem (Ambien).[1][2][3] However, the vast majority of exploration has focused on the highly reactive C3 position (electrophilic attack) or the accessible C6 position. The C8 position remains an underutilized vector for intellectual property and pharmacological optimization.

This technical guide addresses the specific utility of 8-substituted imidazo[1,2-a]pyridines . By targeting the C8 position—located peri- to the bridgehead nitrogen—medicinal chemists can exploit unique steric gating, modulate pKa without disrupting the core hydrogen-bond acceptor profile, and access novel binding pockets in kinases and H+/K+ ATPases.[2]

Part 1: Structural Significance & Pharmacophore Mapping

The "C8 Opportunity"

The imidazo[1,2-a]pyridine bicycle is planar and aromatic.[1][2] Standard electrophilic aromatic substitution (SEAr) heavily favors the C3 position due to electron density contribution from the bridgehead nitrogen.[1][2]

  • C3 Position: Kinetic trap.[1][2] Highly reactive, often susceptible to metabolic oxidation.

  • C8 Position: Sterically demanding and electronically distinct.[1][2] Functionalization here creates a vector orthogonal to the C2/C3 plane, ideal for:

    • Conformational Locking: Bulky C8 substituents (e.g., 2,6-dimethylbenzylamino in Linaprazan) restrict bond rotation, reducing the entropic penalty of binding.[2]

    • Solubility Modulation: Introduction of polar amines or ethers at C8 can significantly shift logD without affecting the core's ability to bind hinge regions in kinases.[1][2]

    • Metabolic Blocking: C8 substitution can prevent oxidative metabolism at the pyridine ring.[1][2]

Electronic Landscape

The bridgehead nitrogen (N4) is non-basic (lone pair in the pi-system).[1][2] The N1 nitrogen is the basic center (pKa ~5-6).[1][2] Substituents at C8 have a direct inductive effect on N1 basicity due to their proximity, allowing fine-tuning of the pKa to match physiological pH requirements for membrane permeability.[2]

Part 2: Synthetic Access Strategies

Synthesizing 8-substituted derivatives is non-trivial because the scaffold naturally directs incoming electrophiles to C3.[1][2] Two primary strategies exist: De Novo Assembly (Pre-functionalization) and Late-Stage Diversification (C-H Activation).[1][2]

Strategy A: De Novo Assembly (Condensation)

This is the most robust method for scale-up.[1][2] It involves using a 2-aminopyridine that is already substituted at the 3-position (which becomes C8 in the final bicycle).[1][2]

  • Mechanism: Condensation of 3-substituted-2-aminopyridine with an

    
    -haloketone.[1][2]
    
  • Advantage: Regiocontrol is absolute.[1][2]

  • Limitation: Commercial availability of 3-substituted-2-aminopyridines.[1][2]

Strategy B: Transition Metal-Catalyzed C-H Activation

Direct functionalization of the formed bicycle.[1][2] Because C3 is more reactive, C8 activation usually requires:

  • Blocking C3 (e.g., with a mild directing group or halogen).[1][2]

  • Using specific Pd or Cu catalysts that coordinate to N1 to direct activation at C8.[1][2]

Synthetic Decision Matrix (Visualization)

SyntheticStrategyStartTarget: 8-Substituted Imidazo[1,2-a]pyridineDecisionIs the 3-substituted-2-aminopyridinecommercially available?Start->DecisionYesPathMethod A: De Novo AssemblyDecision->YesPathYesNoPathMethod B: Late-Stage C-H ActivationDecision->NoPathNoStepA1React 3-R-2-aminopyridine+ α-haloketoneYesPath->StepA1StepB1Synthesize core scaffold(unsubstituted at C8)NoPath->StepB1StepA2Reflux in EtOH/NaHCO3StepA1->StepA2ResultPurified 8-R-Imidazo[1,2-a]pyridineStepA2->ResultStepB2Direct C-H Arylation(Pd(OAc)2, Phosphine Ligand)StepB1->StepB2StepB2->Result

Caption: Decision matrix for selecting the optimal synthetic route based on starting material availability.

Part 3: Medicinal Chemistry Case Study – P-CABs

Potassium-Competitive Acid Blockers (P-CABs) represent the premier application of 8-substituted imidazo[1,2-a]pyridines.[1][2]

The Linaprazan Example

Linaprazan (AZD0865) utilizes a bulky amine at the C8 position.[1]

  • Structure: 8-[(2,6-dimethylbenzyl)amino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide derivative.[1][2]

  • Mechanism: Unlike Proton Pump Inhibitors (PPIs) which require acid activation and form covalent bonds, Linaprazan binds ionically and competitively to the K+ site of the H+/K+ ATPase.

  • Role of C8: The 2,6-dimethylbenzylamino group at C8 fills a specific hydrophobic pocket in the ATPase luminal channel.[1][2] This interaction is critical for the high affinity and residence time of the drug. Removing or reducing this C8 bulk results in a drastic loss of potency (IC50 shift from nM to

    
    M range).[1]
    

Part 4: Experimental Protocols

Protocol 1: De Novo Synthesis of 8-Bromo-2-phenylimidazo[1,2-a]pyridine

This protocol yields a versatile C8-brominated intermediate suitable for further Suzuki or Buchwald couplings.[1][2]

Reagents:

  • 2-Amino-3-bromopyridine (1.0 eq)[1][2]

  • 2-Bromoacetophenone (1.1 eq)[1][2]

  • Sodium Bicarbonate (NaHCO3) (2.0 eq)[1][2]

  • Ethanol (Absolute)[1][2]

Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-bromopyridine (5.0 mmol) in Ethanol (25 mL).

  • Addition: Add 2-bromoacetophenone (5.5 mmol) followed by solid NaHCO3 (10.0 mmol).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (80°C) for 4–6 hours.

    • Self-Validation Check: Monitor by TLC (Hexane:EtOAc 3:1).[1][2] The starting aminopyridine (usually lower Rf, fluorescent) should disappear. A new, highly fluorescent blue spot (the product) will appear at higher Rf.

  • Workup: Cool to room temperature. The solvent volume should be reduced by 50% under vacuum.[1][2] Pour the residue into ice-cold water (50 mL).

  • Isolation: A precipitate should form.[1][2] Filter the solid, wash with cold water (3 x 10 mL) and hexanes (2 x 10 mL) to remove unreacted ketone.[1][2]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

  • Characterization: 1H NMR (CDCl3) should show a characteristic doublet for the C7 proton and a doublet for the C5 proton; the C8 position is substituted, so the coupling pattern of the pyridine ring changes from typical ABC to AB system (if C6 is H).

Protocol 2: Palladium-Catalyzed C8-Arylation (Suzuki-Miyaura)

Transforming the 8-bromo intermediate into a bioactive biaryl scaffold.[1][2]

Reagents:

  • 8-Bromo-2-phenylimidazo[1,2-a]pyridine (1.0 eq)[1][2]

  • Arylboronic acid (1.2 eq)[1][2]

  • Pd(dppf)Cl2 (5 mol%)[1][2]

  • K2CO3 (2.0 eq)[1][2]

  • Dioxane/Water (4:1)[1][2]

Methodology:

  • Degassing: Combine solvent (Dioxane/Water) in a reaction vial and sparge with Argon for 15 minutes. Crucial: Oxygen poisons the Pd catalyst.[1][2]

  • Assembly: Add the 8-bromo scaffold, arylboronic acid, base, and catalyst under a counter-flow of Argon.

  • Reaction: Seal the vial and heat to 90°C for 12 hours.

  • Validation: Filter a small aliquot through Celite and run LC-MS. Look for the Mass [M+H]+ corresponding to the coupled product.[1] The bromine isotope pattern (1:1 doublet) should be replaced by the product peak.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.

References

  • Linaprazan Structure & Mechanism

    • PubChem.[1][2][4] "Linaprazan | C21H26N4O2."[1][2][4] National Library of Medicine.[1][2] [Link][1][2]

  • Imidazo[1,2-a]pyridine C-H Functionalization

    • Organic Chemistry Portal.[1][2] "Synthesis of imidazo[1,2-a]pyridines."[1][2][3][5][6][7][8][9][10] [Link]

  • Biological Activity (Anticancer/Kinase)

    • Journal of Medicinal Chemistry.[1][2] "Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors." [Link][1][2]

  • P-CAB Binding Mode (Soraprazan/Linaprazan Class)

    • Biochemical Pharmacology.[1][2][11][12][13] "Mechanism of action of AZD0865, a K+-competitive inhibitor of gastric H+,K+-ATPase."[2] (Cited via MedChemExpress/PubMed).[1][2] [Link]

  • General Synthesis Review

    • RSC Advances.[1][2][14] "Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines: an efficient C–H functionalization strategy." [Link]

An In-Depth Technical Guide to the Biological Activity of 8-Chloroimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a chlorine atom at the 8-position of this scaffold gives rise to the 8-chloroimidazo[1,2-a]pyridine series of derivatives, a class of compounds that has demonstrated a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current understanding of the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives. We will delve into their mechanisms of action, supported by detailed signaling pathways, and provide field-proven experimental protocols for their evaluation. This guide is intended to be a valuable resource for researchers and drug development professionals working on the discovery of novel therapeutic agents based on this promising scaffold.

Introduction: The 8-Chloroimidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine system is a nitrogen-containing fused heterocyclic ring that has garnered significant attention in drug discovery due to its diverse pharmacological properties. The 8-chloro substitution on this scaffold has been shown to be a key determinant of its biological activity, influencing its pharmacokinetic and pharmacodynamic properties. This guide will explore the multifaceted biological activities of 8-chloroimidazo[1,2-a]pyridine derivatives, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity of 8-Chloroimidazo[1,2-a]pyridine Derivatives

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown significant promise as anticancer agents, and the 8-chloro substituted analogues are no exception.[1][2] These compounds have been reported to exhibit cytotoxic effects against a variety of cancer cell lines.[1]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of imidazo[1,2-a]pyridine derivatives is often attributed to their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. One of the key pathways implicated is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers and plays a central role in promoting tumor growth and inhibiting apoptosis.[3][4] Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[4]

Another important mechanism of action for some imidazo[1,2-a]pyridine derivatives involves the inhibition of key kinases, which are crucial for signal transduction and cellular processes that are often dysregulated in cancer.[5]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Proliferation & Survival Cell Proliferation & Survival mTORC1->Cell Proliferation & Survival Promotes 8-Chloroimidazo[1,2-a]pyridine Derivative 8-Chloroimidazo[1,2-a]pyridine Derivative 8-Chloroimidazo[1,2-a]pyridine Derivative->PI3K Inhibits

Figure 1: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of 8-chloroimidazo[1,2-a]pyridine derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 8-chloroimidazo[1,2-a]pyridine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the reported IC50 values for some imidazo[1,2-a]pyridine derivatives against various cancer cell lines. It is important to note that the activity can vary significantly depending on the specific substitutions on the core scaffold.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 12 MDA-MB-231 (Breast)0.29[1]
Compound 8 HeLa (Cervical)0.34[1]
HB9 A549 (Lung)50.56[7]
HB10 HepG2 (Liver)51.52[7]
14c A549 (Lung)6.39[3]

Antimicrobial Activity of 8-Chloroimidazo[1,2-a]pyridine Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have been investigated for their potential as antibacterial and antifungal agents.[8][9]

Mechanism of Action: Targeting Microbial Viability

The precise mechanisms by which 8-chloroimidazo[1,2-a]pyridine derivatives exert their antimicrobial effects are still under investigation. However, it is believed that they may act by inhibiting essential microbial enzymes or disrupting cell membrane integrity.[8] For instance, some studies suggest that these compounds can inhibit enzymes with thiol functions in infectious germs.[10]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[11]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Serial Dilution: Perform serial twofold dilutions of the 8-chloroimidazo[1,2-a]pyridine derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Quantitative Data Summary: Antimicrobial Activity

The following table presents the reported MIC values for some imidazo[1,2-a]pyridine derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µM)Reference
Derivative with 4-chlorophenyl Candida parapsilosis19.36[12]
Derivative with 4-fluorophenyl Candida parapsilosis20.32[12]
Compound 12 Bacillus subtilis6.25-12.5 µg/mL[13]
Compound 15 Escherichia coli6.25-12.5 µg/mL[13]

Anti-inflammatory Activity of 8-Chloroimidazo[1,2-a]pyridine Derivatives

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[2]

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives are often mediated through the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB and STAT3 pathways.[6][14] These pathways regulate the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[14] By inhibiting these pathways, 8-chloroimidazo[1,2-a]pyridine derivatives can effectively reduce the production of inflammatory mediators.[14]

NFkB_STAT3_Pathway Inflammatory Stimuli (e.g., LPS, IL-6) Inflammatory Stimuli (e.g., LPS, IL-6) TLR4 / IL-6R TLR4 / IL-6R Inflammatory Stimuli (e.g., LPS, IL-6)->TLR4 / IL-6R IKK IKK TLR4 / IL-6R->IKK Activates JAK JAK TLR4 / IL-6R->JAK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB NF-κB IκBα->NF-κB Releases Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NF-κB->Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Translocates to nucleus & activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3->Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Translocates to nucleus & activates 8-Chloroimidazo[1,2-a]pyridine Derivative 8-Chloroimidazo[1,2-a]pyridine Derivative 8-Chloroimidazo[1,2-a]pyridine Derivative->IKK Inhibits 8-Chloroimidazo[1,2-a]pyridine Derivative->JAK Inhibits Inflammation Inflammation Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines)->Inflammation

Figure 2: Simplified diagram of the NF-κB and STAT3 signaling pathways and the inhibitory action of 8-chloroimidazo[1,2-a]pyridine derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

The ability of a compound to selectively inhibit the COX-2 enzyme is a key indicator of its potential as an anti-inflammatory agent with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[15]

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of purified human recombinant COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the 8-chloroimidazo[1,2-a]pyridine derivative or a reference inhibitor (e.g., celecoxib) for a specified time at 37°C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

  • Measurement of Prostaglandin Production: After a set incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition for each compound concentration and determine the IC50 values. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Quantitative Data Summary: Anti-inflammatory Activity

The following table provides examples of the anti-inflammatory activity of some imidazo[1,2-a]pyridine derivatives.

Compound IDAssayIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
LASSBio-1135 (3a) PGHS-2 Inhibition18.5-[16]
LASSBio-1145 (3j) PGHS-2 Inhibition2.8-[16]
Compound 5j COX-2 Inhibition0.05>800[15]
Compound 5i COX-2 Inhibition0.05897.19[15]

Conclusion and Future Perspectives

The 8-chloroimidazo[1,2-a]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives of this scaffold have demonstrated significant anticancer, antimicrobial, and anti-inflammatory activities. Further research is warranted to fully elucidate their mechanisms of action, optimize their pharmacological profiles, and explore their therapeutic potential in preclinical and clinical settings. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of drug discovery with these potent heterocyclic compounds.

References

  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules. 2017 Feb 17;22(2):310.
  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. 2025 Nov 15.
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Bioimpacts. 2024;14(2):27618.
  • Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica. 2012 Sep 15;4(6):2408-2415.
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Bioimpacts. 2024;14(2):27618.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. 2022 May 18;27(10):3235.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Org Biomol Chem. 2021 Oct 20;19(40):8759-8764.
  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Reviews in Pharmacy. 2021 May 26;12(4):79-88.
  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Curr Med Chem. 2023;30(33):3835-3853.
  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. International Journal of Pharmaceutical Sciences Review and Research. 2023 Jul 20;81(1):28-34.
  • Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin. 1990;38(11):3024-3028.
  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. World Journal of Pharmaceutical Research. 2025 Dec 31;14(1):123-134.
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry. 2021 Dec 26;15(3):103657.
  • Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. Journal of Chemical and Pharmaceutical Research. 2016;8(3):576-582.
  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Advances in Medicine and Medical Research. 2025 May 14;37(10):1-10.
  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Request PDF.
  • Discovery of novel analgesic and anti-inflammatory 3-arylamine-imidazo[1,2-a]pyridine symbiotic prototypes. ClinPGx.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. 2022 Sep 17.
  • Design, synthesis, and nematicidal and fungicidal activity of 8-chloro-6-(trifluoromethyl)
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.
  • 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid. Fluorochem.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflamm
  • Minimum inhibitory concentration (MIC) of the pyridine derivatives in...
  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
  • 1379292-01-9|8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid. BLDpharm.
  • Imidazo[1,2-a]pyridine anthelmintic and antifungal agents. Journal of Medicinal Chemistry.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. MDPI. 2023 May 30.
  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed. 2006 Mar 15.
  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)

Sources

Methodological & Application

Application Note: Synthesis of Schiff Bases from 8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic workflow for generating Schiff bases (imines) derived from 8-chloroimidazo[1,2-a]pyridine-2-carbaldehyde . While the imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry—found in drugs like Zolpidem and Olprinone—the 8-chloro-2-carbaldehyde derivative represents a specific, high-value intermediate for accessing novel lipophilic chemical space.

This guide addresses a common bottleneck: the commercial unavailability of the specific 2-carbaldehyde precursor. We provide a validated retrosynthetic route to generate the aldehyde from 2-amino-3-chloropyridine, followed by a robust protocol for Schiff base condensation .

Scientific Background & Rationale

The Scaffold

The imidazo[1,2-a]pyridine core is bioisosteric with indole and purine, granting it affinity for diverse biological targets, including GABA-A receptors, antiviral targets, and kinase domains.

  • 8-Chloro Substituent: The introduction of a chlorine atom at the C8 position serves two purposes:

    • Metabolic Blocking: It prevents oxidative metabolism at a typically reactive site.

    • Electronic Modulation: The inductive electron-withdrawing effect (-I) lowers the pKa of the bridgehead nitrogen, potentially improving blood-brain barrier (BBB) permeability by reducing ionization at physiological pH.

Reaction Mechanics

The formation of the Schiff base proceeds via the reversible condensation of the aldehyde carbonyl with a primary amine.


Critical Consideration:  The reaction is equilibrium-driven. To maximize yield, water must be removed (Dean-Stark or molecular sieves), or the equilibrium must be shifted using an excess of the amine and acid catalysis to activate the carbonyl carbon.

Precursor Synthesis: Generating the Aldehyde

Note: Since 8-chloroimidazo[1,2-a]pyridine-2-carbaldehyde is rarely available commercially, this upstream protocol is required.

Retrosynthetic Pathway

The most reliable route to the C2-aldehyde (avoiding the C3-formylation common in Vilsmeier-Haack conditions) is via the Hantzsch-type cyclization with ethyl bromopyruvate, followed by reduction and selective oxidation.

SynthesisPathway Start 2-Amino-3- chloropyridine Inter1 Ethyl 8-chloroimidazo [1,2-a]pyridine-2-carboxylate Start->Inter1 Reflux (EtOH) Reagent1 + Ethyl Bromopyruvate Inter2 8-Chloroimidazo [1,2-a]pyridine-2-yl)methanol Inter1->Inter2 LiAlH4 (THF) 0°C to RT Product 8-Chloroimidazo [1,2-a]pyridine-2-carbaldehyde Inter2->Product MnO2 (DCM) Oxidation

Figure 1: Step-wise synthesis of the aldehyde precursor. The C2-regioselectivity is dictated by the bromopyruvate structure.

Protocol A: Synthesis of the Aldehyde

Step 1: Cyclization

  • Dissolve 2-amino-3-chloropyridine (10 mmol) in Ethanol (50 mL).

  • Add ethyl bromopyruvate (11 mmol) dropwise.

  • Reflux for 6–8 hours. Monitor TLC (EtOAc:Hexane 1:1) for consumption of amine.

  • Cool to RT. The hydrobromide salt of the ester may precipitate.

  • Neutralize with sat.

    
    , extract with DCM, dry (
    
    
    
    ), and concentrate to yield Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate .

Step 2: Reduction

  • Suspend

    
     (1.5 eq) in anhydrous THF under 
    
    
    
    .
  • Add the ester (from Step 1) dissolved in THF dropwise at 0°C.

  • Stir at RT for 2 hours.

  • Quench (Fieser method: water, 15% NaOH, water), filter, and concentrate to yield the alcohol .

Step 3: Oxidation

  • Dissolve the alcohol in DCM.

  • Add activated Manganese Dioxide (

    
    )  (10 eq). Note: Large excess is standard for heterogeneous benzylic oxidations.
    
  • Stir at RT for 12–24 hours.

  • Filter through a Celite pad. Evaporate solvent to obtain 8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde .

    • QC Check:

      
       NMR should show a distinct singlet aldehyde peak at 
      
      
      
      ppm.

Core Protocol: Synthesis of Schiff Bases

This protocol describes the condensation of the prepared aldehyde with a generic primary amine (


).
Materials
  • Aldehyde: 8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq).

  • Amine: Substituted aniline or aliphatic amine (1.0 – 1.2 eq).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH) (2–3 drops).

Experimental Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 8-chloroimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 mmol) in absolute EtOH (10 mL).

  • Addition: Add the primary amine (1.0 mmol).

    • Optimization: If the amine is a salt (e.g., hydrochloride), add 1.0 eq of Triethylamine (

      
      ) to liberate the free base before addition.
      
  • Catalysis: Add 2–3 drops of Glacial Acetic Acid .

    • Mechanism:[1] Acid protonates the carbonyl oxygen, making the carbon more electrophilic for the nucleophilic attack of the amine.

  • Reaction: Reflux the mixture for 4–8 hours.

    • Monitoring: Check TLC.[2][3] The aldehyde spot (

      
       ppm in NMR) should disappear. A new spot (Schiff base) usually appears at a different 
      
      
      
      .
  • Workup:

    • Method A (Precipitation): Cool the mixture to 0°C (ice bath). If the Schiff base crystallizes, filter the solid and wash with cold ethanol.[3]

    • Method B (Solvent Removal): If no precipitate forms, evaporate the solvent under reduced pressure. Recrystallize the residue from EtOH/Hexane or purify via flash chromatography (neutral alumina is preferred over silica to prevent hydrolysis).

Reaction Mechanism & Troubleshooting

SchiffMechanism Step1 Step 1: Protonation Acid activates Carbonyl Step2 Step 2: Nucleophilic Attack Amine attacks Carbonyl C Step1->Step2 + R-NH2 Step3 Step 3: Proton Transfer Formation of Carbinolamine Step2->Step3 H+ Transfer Step4 Step 4: Dehydration Loss of Water -> Imine Step3->Step4 - H2O

Figure 2: Acid-catalyzed mechanism. Step 4 is the driving force; removing water pushes equilibrium forward.

Troubleshooting Table:

IssueProbable CauseSolution
No Reaction Carbonyl not activated; Amine not nucleophilic.Increase AcOH catalyst; use reflux; ensure amine is not a salt.
Low Yield Equilibrium favoring reactants (Hydrolysis).Add molecular sieves (4Å) to reaction; use Dean-Stark trap.
Product Oiling Impurities or high solubility.Triturate with diethyl ether/hexane; recrystallize from hot EtOH.
Hydrolysis on Column Silica gel acidity hydrolyzing imine.Use Neutral Alumina or treat Silica with 1%

before use.

Characterization Standards

To validate the structure of the synthesized Schiff base, ensure the following spectral signatures are present:

  • 
     NMR (DMSO-
    
    
    
    or
    
    
    ):
    • Azomethine Proton (

      
      ):  A distinct singlet typically between 8.3 – 9.0 ppm .
      
    • Disappearance: The aldehyde proton singlet (~10.0 ppm) must be absent.

    • Imidazo Ring Protons: The C3 proton usually appears as a singlet around 8.0–8.5 ppm.

  • FT-IR:

    • 
       Stretch:  Strong band at 1600 – 1630 
      
      
      
      .
    • Absence: No broad

      
       stretch (unless present on the amine) and no 
      
      
      
      stretch (~1680
      
      
      ).

Applications in Drug Discovery

The synthesized Schiff bases are not merely chemical curiosities; they are bioactive scaffolds.

  • Anticancer: Imidazo[1,2-a]pyridine Schiff bases have shown cytotoxicity against A549 (lung) and MCF-7 (breast) cancer cell lines, often acting via kinase inhibition [1, 2].

  • Anti-inflammatory: Derivatives synthesized from this scaffold exhibit COX-1/COX-2 inhibitory potential comparable to Diclofenac [3].

  • Antimicrobial: The 8-chloro derivative specifically enhances lipophilicity, aiding penetration of bacterial cell walls (e.g., S. aureus) [4].

References

  • Jadhav, S. R., et al. "Imidazo[1,2-a]pyridine-appended chalcone and Schiff base conjugates: Synthetic, spectrophotometric, biological, and computational aspects."[4] Results in Chemistry, 2024. Link

  • Goel, R., et al. "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." Synthetic Communications, 2015. Link

  • Sandhya, B., et al. "Synthesis, Characterization of Some Novel Schiff bases Derived from Imidazo [1, 2-a] pyridines for Anti-inflammatory and Antibacterial Activities." Asian Journal of Research in Chemistry, 2018. Link

  • Gungor, T. "Preparation of novel imidazo[1,2-a]pyrimidine derived schiff bases at conventional and microwave heating conditions."[5] Journal of the Turkish Chemical Society, 2019. Link

  • Fisher, M. H., & Lusi, A. "Imidazo[1,2-a]pyridine-2-carboxylic acid derivatives." Journal of Medicinal Chemistry, 1972. (Foundational chemistry for the ester synthesis). Link

Sources

Suzuki-Miyaura coupling conditions for 8-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Coupling of 8-Chloroimidazo[1,2-a]pyridine

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for drugs like Zolpidem (hypnotic) and emerging kinase inhibitors. While functionalization at the C-3 position is facile due to its nucleophilic nature, the C-8 position presents a significant synthetic challenge. The 8-chloro substituent is electronically deactivated and sterically encumbered by the bridgehead nitrogen, making it resistant to oxidative addition by standard palladium catalysts.

This guide provides three validated protocols for the Suzuki-Miyaura coupling of 8-chloroimidazo[1,2-a]pyridine , moving from robust microwave-assisted methods to advanced ligand-controlled systems for challenging substrates.

Mechanistic Insight & Reactivity Profile

To successfully couple the 8-chloro derivative, one must understand the electronic landscape of the scaffold.

  • C-3 Position: Highly nucleophilic; prone to direct electrophilic aromatic substitution (SEAr).

  • C-6 Position: Moderately reactive; behaves like a typical pyridine.

  • C-8 Position (The Challenge): This position is adjacent to the bridgehead nitrogen (N-1). The inductive withdrawal from N-1, combined with the high bond dissociation energy (BDE) of the C(sp2)-Cl bond (~96 kcal/mol), makes the oxidative addition of Pd(0) the rate-limiting step.

Critical Failure Mode: Standard catalysts like Pd(PPh3)4 often fail at reflux temperatures because they cannot overcome the activation energy barrier for oxidative addition at C-8, leading to recovery of starting material or hydrodehalogenation.

Diagram 1: Reactivity Landscape & Catalytic Cycle

SuzukiMechanism cluster_barrier Kinetic Barrier Substrate 8-Chloroimidazo[1,2-a]pyridine OxAdd Oxidative Addition (Rate Limiting Step) Substrate->OxAdd + Catalyst Pd0 Pd(0)L2 (Active Species) Pd0->OxAdd Complex_II Pd(II)-Ar-Cl Intermediate OxAdd->Complex_II TransMet Transmetallation (Boronic Acid + Base) Complex_II->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 8-Arylimidazo[1,2-a]pyridine RedElim->Product

Caption: The catalytic cycle highlights Oxidative Addition as the critical bottleneck for 8-chloro substrates, requiring electron-rich, bulky ligands or high thermal energy.

Experimental Protocols

Method A: Microwave-Assisted High-Energy Coupling

Best for: Rapid screening, simple aryl boronic acids, robust substrates.

This method utilizes thermal energy to overcome the oxidative addition barrier. It is the "workhorse" method but may not be suitable for thermally sensitive functional groups.

Reagents:

  • Substrate: 8-Chloroimidazo[1,2-a]pyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(PPh3)4 (5-10 mol%)

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane : Ethanol (3:1 ratio)

Step-by-Step Protocol:

  • Charge: In a microwave vial, add the substrate, boronic acid, and Pd(PPh3)4.

  • Solvent: Add the Dioxane/Ethanol mixture (concentration ~0.1 M).

  • Base: Add the aqueous K2CO3.

  • Degas: Seal the vial and purge with Argon for 5 minutes (balloon needle method).

  • Reaction: Irradiate at 150°C for 20-30 minutes (High Absorption setting).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (typically MeOH/DCM or EtOAc/Hexane).

Note: If conversion is <50%, switch to Method B.

Method B: The "Buchwald" Precision Method

Best for: Sterically hindered boronic acids, heteroaryl boronic acids, scale-up.

This method employs XPhos , a dialkylbiaryl phosphine ligand designed to facilitate oxidative addition into unactivated aryl chlorides.

Reagents:

  • Catalyst Source: Pd2(dba)3 (2 mol%) or XPhos Pd G2 (2-4 mol%)

  • Ligand: XPhos (4-8 mol%) (Use 1:2 Pd:Ligand ratio if using Pd2(dba)3)

  • Base: K3PO4 (3.0 equiv, anhydrous or 2M aq. depending on water tolerance)

  • Solvent: n-Butanol or Toluene/Water (10:1)

  • Temperature: 100°C (Oil bath)

Step-by-Step Protocol:

  • Pre-complexation (if using Pd2(dba)3): Stir Pd2(dba)3 and XPhos in the solvent for 10 mins under Argon to generate the active catalyst. Skip this if using XPhos Pd G2.

  • Addition: Add 8-chloroimidazo[1,2-a]pyridine and boronic acid.

  • Base: Add K3PO4.

  • Reflux: Heat the mixture at 100°C for 4–12 hours. Monitor by LC-MS.

  • Checkpoint: If the reaction stalls, add a second portion of catalyst (1 mol%) and ligand.

Method C: PEPPSI-iPr (Sterically Demanding)

Best for: Extremely electron-rich or "difficult" boronic acids.

The Pd-PEPPSI-iPr catalyst is highly stable and excellent for coupling electron-deficient chlorides like the 8-chloro position.

Protocol Summary:

  • Catalyst: Pd-PEPPSI-iPr (2 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: Dioxane or DME

  • Temp: 80°C

  • Time: 2-6 hours.

Optimization & Decision Matrix

Use this workflow to select the appropriate method for your specific molecule.

Diagram 2: Method Selection Decision Tree

DecisionTree Start Start: 8-Chloro Coupling IsSensitive Is substrate thermally sensitive (>120°C)? Start->IsSensitive MethodA Method A: Microwave Pd(PPh3)4 / 150°C IsSensitive->MethodA No IsHindered Is Boronic Acid Sterically Hindered? IsSensitive->IsHindered Yes Check Check LCMS for Dehalogenation MethodA->Check Low Yield? MethodB Method B: Buchwald XPhos Pd G2 / 100°C IsHindered->MethodB No (Standard) MethodC Method C: PEPPSI Pd-PEPPSI-iPr / 80°C IsHindered->MethodC Yes (Ortho-subs) Check->MethodB Switch Method

Caption: Decision matrix for selecting the optimal coupling condition based on substrate stability and steric hindrance.

Data & Troubleshooting

Table 1: Comparative Analysis of Conditions

ParameterMethod A (Microwave)Method B (Buchwald)Method C (PEPPSI)
Catalyst Pd(PPh3)4XPhos Pd G2Pd-PEPPSI-iPr
Temp 150°C (MW)100°C80°C
Time 20 min4-12 h2-6 h
Yield (Avg) 60-75%80-95%70-85%
Cost LowHighMedium
Tolerance High (Robust)High (Sensitive groups)High (Sterics)

Common Issues:

  • Protodeboronation: If the boronic acid degrades before coupling, switch to the corresponding Potassium Trifluoroborate salt or Pinacol Ester .

  • Hydrodehalogenation: If the 8-H product is observed (Cl replaced by H), the system is too reducing. Switch to Method B and use anhydrous Toluene.

  • Palladium Black: If Pd precipitates early, add TBAB (Tetrabutylammonium bromide) (1.0 equiv) to stabilize the nanoparticles.

References

  • General Reactivity of Imidazo[1,2-a]pyridines

    • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
    • Source:

  • Microwave Assisted Protocols

    • Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines.
    • Source:

  • Buchwald Ligand Applications (XPhos)

    • Buchwald Phosphine Ligands for Unactiv
    • Source:

  • PEPPSI Catalyst System

    • PEPPSI-iPr: A Highly Effective C
    • Source:

  • Synthesis of 8-Substituted Analogs

    • Design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2-a]pyridines.
    • Source:

Application Notes and Protocols for C-H Functionalization of 8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its unique electronic properties and synthetic accessibility have made it a "privileged scaffold" in drug discovery. The target molecule, 8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde, represents a highly valuable, yet challenging, substrate for further elaboration. The presence of a chloro group on the pyridine ring and a carbaldehyde on the imidazole ring offers multiple avenues for synthetic diversification through carbon-hydrogen (C-H) bond functionalization. This powerful technique allows for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds, providing a more atom- and step-economical approach to complex molecule synthesis compared to traditional cross-coupling methods.[1][2]

This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the C-H functionalization of 8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde, aimed at researchers, scientists, and drug development professionals. We will delve into the mechanistic principles that govern regioselectivity and provide field-proven protocols to enable the successful synthesis of novel derivatives.

Strategic Analysis: Regioselectivity in a Multifunctionalized System

The primary challenge in the C-H functionalization of 8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde lies in controlling the site of reaction. The molecule possesses several C-H bonds with varying degrees of reactivity, influenced by the electronic and directing effects of the existing substituents.

Electronic Landscape:

  • Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine ring system is generally considered electron-rich, particularly at the C-3 position of the imidazole ring.[3] This inherent nucleophilicity makes the C-3 position a prime target for electrophilic and radical-mediated C-H functionalization reactions.

  • 8-Chloro Substituent: The chlorine atom at the C-8 position is an electron-withdrawing group via induction, which deactivates the pyridine ring towards electrophilic attack. This effect can influence the reactivity of the C-5, C-6, and C-7 positions.

  • 2-Carbaldehyde Substituent: The aldehyde group at the C-2 position is also strongly electron-withdrawing, further modifying the electronic properties of the imidazole ring.

Directing Group Effects:

The 2-carbaldehyde group can potentially act as a directing group in transition metal-catalyzed C-H activation.[4] The oxygen atom of the carbonyl can coordinate to a metal center, bringing the catalyst into proximity with adjacent C-H bonds. However, a notable and critical consideration is the possibility of deformylative C-H functionalization . Studies have shown that under certain palladium-catalyzed conditions, an aldehyde at the C-2 position can be extruded, leading to functionalization at the C-3 position.[5]

Predicted Reactivity:

Based on the interplay of these electronic and directing effects, the most probable sites for C-H functionalization are:

  • C-3 Position: This position is electronically activated and is the most common site for C-H functionalization on the imidazo[1,2-a]pyridine core.[6] The reaction can proceed either with retention or loss of the C-2 carbaldehyde group, depending on the reaction conditions.

  • C-5 Position: While the pyridine ring is generally less reactive than the imidazole ring, the C-5 position is often the most susceptible to functionalization on the pyridine moiety of the imidazo[1,2-a]pyridine scaffold.[6]

  • C-7 Position: Functionalization at this position is also possible, though typically less favored than at C-5.

The following diagram illustrates the predicted reactivity of the C-H bonds in 8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde.

G start Start reagents Combine Substrate, Aryl Halide, Catalyst, Ligand, and Base start->reagents solvent Add Solvent and Degas reagents->solvent reaction Heat Reaction Mixture (e.g., 100-120 °C) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: General workflow for Palladium-catalyzed C-H arylation.

Materials:

  • 8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

  • Aryl bromide or iodide (1.2 - 2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF, DMAc, or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube or microwave vial, add 8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq.), the aryl halide (1.2-2.0 eq.), Pd(OAc)₂ (0.02-0.05 eq.), the phosphine ligand (0.04-0.10 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the reaction vessel with an inert gas (repeat 3 times).

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 100-120 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome and Causality:

This reaction is expected to yield the C-3 arylated product. The palladium catalyst, in the presence of a base, will facilitate the C-H activation at the electron-rich C-3 position. The phosphine ligand stabilizes the palladium catalyst and promotes the catalytic cycle. The choice of base is crucial; stronger bases like Cs₂CO₃ can promote the deformylative pathway, leading to the C-3 arylated product without the C-2 aldehyde. Weaker bases may favor the formation of the C-3 arylated product with the aldehyde intact.

Protocol 2: Rhodium-Catalyzed C-5 Alkenylation

This protocol is adapted from methodologies for the C-H alkenylation of the pyridine ring in related heterocyclic systems. [4] Materials:

  • 8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

  • Alkene (e.g., acrylate, styrene derivative) (1.5 - 3.0 equivalents)

  • [RhCp*Cl₂]₂ (2.5 mol%)

  • Silver acetate (AgOAc) or Copper(II) acetate (Cu(OAc)₂) as an oxidant (2.0 equivalents)

  • Anhydrous solvent (e.g., 1,2-dichloroethane or t-amyl alcohol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk tube, combine 8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq.), [RhCp*Cl₂]₂ (0.025 eq.), and the oxidant (2.0 eq.).

  • Evacuate and backfill the reaction vessel with an inert gas (repeat 3 times).

  • Add the anhydrous solvent, followed by the alkene (1.5-3.0 eq.) via syringe.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-110 °C) for 12-24 hours. Monitor by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Expected Outcome and Causality:

The rhodium catalyst is known to favor C-H activation at less sterically hindered positions and can be directed by heteroatoms. In this case, coordination of the rhodium to the pyridine nitrogen is expected to direct the C-H activation to the C-5 position. The oxidant is required to regenerate the active Rh(III) catalyst. The 2-carbaldehyde is less likely to be cleaved under these conditions compared to the palladium-catalyzed protocol.

Data Presentation: Representative C-H Functionalization Reactions

The following table summarizes typical reaction conditions and yields for C-H functionalization reactions on the imidazo[1,2-a]pyridine scaffold, providing a reference for expected outcomes.

EntryPositionFunctional GroupCatalyst/ReagentSolventTemp (°C)Yield (%)Reference
1C-3ArylPd(OAc)₂/PPh₃/K₂CO₃DMF12060-95[3]
2C-3Alkenyl[Ru(p-cymene)Cl₂]₂/KOAcNMP10055-90[7]
3C-5ArylPd(OAc)₂/PCy₃/K₂CO₃Toluene11040-75[6]
4C-3ThioCuI/O₂DMSO8070-92[8]
5C-3TrifluoromethylVisible Light/PhotocatalystMeCNRT50-85[2]

Troubleshooting

  • Low or No Conversion:

    • Cause: Inactive catalyst, insufficient temperature, or poor quality reagents/solvents.

    • Solution: Ensure all reagents and solvents are anhydrous and degassed. Use freshly opened or purified catalysts and ligands. Increase the reaction temperature or time. Screen different ligands or bases.

  • Mixture of Regioisomers:

    • Cause: Competing directing effects or similar reactivity of different C-H bonds.

    • Solution: Modify the directing group if possible. Screen different metal catalysts (e.g., Pd vs. Rh) as they exhibit different regioselectivities. Adjusting the steric bulk of the ligand can also influence the site of functionalization.

  • Deformylation Occurs When Not Desired (or vice-versa):

    • Cause: The reaction conditions (particularly the base and temperature) favor or disfavor the deformylative pathway.

    • Solution: For Protocol 1, to avoid deformylation, try using a weaker base (e.g., K₃PO₄) and a lower reaction temperature. To promote deformylation, a stronger base (e.g., Cs₂CO₃) and higher temperature may be beneficial.

Conclusion

The C-H functionalization of 8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde presents a powerful strategy for the rapid generation of novel and structurally diverse molecules for drug discovery and development. By understanding the interplay of electronic and directing effects, researchers can strategically target specific C-H bonds for functionalization. The protocols provided herein serve as a robust starting point for exploring the rich chemistry of this valuable scaffold. Careful optimization and analysis will be key to unlocking the full potential of this versatile building block.

References

  • Molecules. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. [Link]

  • Molecules. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]

  • ResearchGate. (n.d.). Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines | Request PDF. [https://www.researchgate.net/publication/304530752_Synthesis_and_Site_Selective_C-H_Functionalization_of_Imidazo-12-a]pyridines]([Link])

  • R Discovery. (2017). Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. [Link]

  • ACS Publications. (2026). C–H Arylation of Imidazo[1,2-a]pyridines and Zolimidines Catalyzed by Synergistic Tripalladium Clusters | Organic Letters. [Link]

  • PubMed. (2024). Palladium-Catalyzed C-H Olefination of Imidazo[1,2a] pyridine Carboxamide in Aqueous Ethanol under Oxygen. [Link]

  • ResearchGate. (n.d.). Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation | Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • RSC Publishing. (n.d.). Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles. [Link]

  • ResearchGate. (n.d.). Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines | Request PDF. [https://www.researchgate.net/publication/304530752_Synthesis_and_Site_Selective_C-H_Functionalization_of_Imidazo-12-a]pyridines]([Link])

  • ResearchGate. (2025). Pd/Cu-Catalyzed Oxidative CH Alkenylation of Imidazo[1,2-a]pyridines | Request PDF. [Link]

  • PubMed. (2011). C-H arylation of pyridines: high regioselectivity as a consequence of the electronic character of C-H bonds and heteroarene ring. [Link]

  • RSC Publishing. (n.d.). Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines: an efficient C–H functionalization strategy for C–S bond formation. [Link]

Sources

Application Notes and Protocols for Multicomponent Reactions Utilizing 2-Formylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif, prominently featured in a range of commercially successful pharmaceuticals. Its rigid, planar structure and rich electronic properties make it an ideal scaffold for interacting with biological targets. Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and saripidem (sedative) underscore the therapeutic relevance of this chemical architecture.[1][2] The synthetic accessibility and the potential for diverse functionalization of the imidazo[1,2-a]pyridine ring system have made it a focal point in medicinal chemistry and drug development.[3][4]

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the rapid generation of molecular diversity from simple and readily available starting materials.[5] By combining three or more reactants in a single synthetic operation, MCRs adhere to the principles of green chemistry by minimizing waste and maximizing atom economy. This guide focuses on the prospective applications of a key building block, 2-formylimidazo[1,2-a]pyridine, in several prominent MCRs, providing detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery. While the direct application of 2-formylimidazo[1,2-a]pyridine in some of these MCRs is an emerging area, the protocols herein are built upon established principles and analogous reactions with other heterocyclic aldehydes, offering a solid foundation for innovation.

Synthesis of the Key Building Block: 2-Formylimidazo[1,2-a]pyridine

The successful application of 2-formylimidazo[1,2-a]pyridine in MCRs is predicated on its efficient synthesis. Several methods have been reported for the preparation of this key aldehyde. A common approach involves the oxidation of the corresponding 2-methylimidazo[1,2-a]pyridine, which can be synthesized from 2-aminopyridine and a suitable three-carbon synthon.

Proposed Multicomponent Reactions Utilizing 2-Formylimidazo[1,2-a]pyridine

The electron-withdrawing nature of the formyl group at the 2-position of the imidazo[1,2-a]pyridine ring system suggests that it will be a reactive and versatile component in a variety of MCRs. Below, we present detailed application notes and generalized protocols for its use in the Ugi, Passerini, Biginelli-type, and Kabachnik-Fields reactions.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, enabling the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[6][7] The resulting peptidomimetic scaffolds are of significant interest in drug discovery.[8]

Mechanistic Insight: The reaction is initiated by the formation of an imine from 2-formylimidazo[1,2-a]pyridine and a primary amine. The isocyanide then undergoes a nucleophilic attack on the iminium ion, followed by the addition of the carboxylate. A subsequent Mumm rearrangement yields the stable α-acylamino amide product.[6]

Workflow for the Proposed Ugi Reaction

Ugi_Workflow cluster_prep Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification cluster_analysis Product Analysis Aldehyde 2-Formylimidazo[1,2-a]pyridine Mix Mix reactants in a suitable solvent (e.g., Methanol) Aldehyde->Mix Amine Primary Amine Amine->Mix Acid Carboxylic Acid Acid->Mix Isocyanide Isocyanide Isocyanide->Mix Stir Stir at room temperature or with gentle heating Mix->Stir Evaporate Solvent Evaporation Stir->Evaporate Extract Extraction Evaporate->Extract Purify Column Chromatography Extract->Purify Characterize NMR, MS, etc. Purify->Characterize

Caption: Generalized workflow for the Ugi four-component reaction.

Protocol: Synthesis of α-Acylamino Amides Derived from 2-Formylimidazo[1,2-a]pyridine

Materials:

Reagent/SolventTypical Molarity/Amount
2-Formylimidazo[1,2-a]pyridine1.0 mmol
Primary Amine1.0 mmol
Carboxylic Acid1.0 mmol
Isocyanide1.0 mmol
Methanol (or other suitable solvent)5-10 mL

Procedure:

  • To a stirred solution of 2-formylimidazo[1,2-a]pyridine (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add the primary amine (1.0 mmol).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate imine formation.

  • Add the carboxylic acid (1.0 mmol) to the reaction mixture.

  • Finally, add the isocyanide (1.0 mmol) to the flask.

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-acylamino amide.

Expected Outcome: This protocol is expected to yield novel peptidomimetic structures bearing the imidazo[1,2-a]pyridine moiety, which can be screened for a variety of biological activities. The use of diverse amines, carboxylic acids, and isocyanides will allow for the creation of a large chemical library.

The Passerini Three-Component Reaction

The Passerini reaction is another important isocyanide-based MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to produce α-acyloxy amides.[9][10][11] This reaction is particularly useful for the synthesis of depsipeptide-like structures.

Mechanistic Insight: The reaction proceeds through the initial interaction of the aldehyde and the carboxylic acid, followed by a nucleophilic attack of the isocyanide. A subsequent intramolecular acyl transfer leads to the final product.

Diagram of the Proposed Passerini Reaction Mechanism

Passerini_Mechanism Aldehyde 2-Formylimidazo[1,2-a]pyridine Intermediate1 Ternary Adduct Aldehyde->Intermediate1 + Carboxylic Acid Acid Carboxylic Acid Isocyanide Isocyanide Isocyanide->Intermediate1 Intermediate2 Nitrilium Intermediate Intermediate1->Intermediate2 Proton Transfer Product α-Acyloxy Amide Intermediate2->Product Acyl Transfer

Caption: Simplified mechanism of the Passerini reaction.

Protocol: Synthesis of α-Acyloxy Amides from 2-Formylimidazo[1,2-a]pyridine

Materials:

Reagent/SolventTypical Molarity/Amount
2-Formylimidazo[1,2-a]pyridine1.0 mmol
Carboxylic Acid1.2 mmol
Isocyanide1.2 mmol
Dichloromethane (or other aprotic solvent)5-10 mL

Procedure:

  • In a dry round-bottom flask, dissolve 2-formylimidazo[1,2-a]pyridine (1.0 mmol) and the carboxylic acid (1.2 mmol) in dichloromethane (5 mL).

  • Add the isocyanide (1.2 mmol) to the solution at room temperature.

  • Stir the reaction mixture for 24-72 hours, monitoring the progress by TLC.

  • After completion of the reaction, wash the reaction mixture with water and brine.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography to obtain the pure α-acyloxy amide.

Expected Outcome: This protocol would provide access to a range of α-acyloxy amides incorporating the imidazo[1,2-a]pyridine scaffold. These compounds could be valuable as esterase inhibitors or as prodrugs.

The Biginelli-Type Reaction

The Biginelli reaction is a classic MCR for the synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[12][13][14] DHPMs are known for their diverse pharmacological activities, including antiviral, antitumor, and antibacterial properties.[10]

Mechanistic Insight: The reaction is typically acid-catalyzed and is believed to proceed via the formation of an N-acyliminium ion intermediate from the aldehyde and urea. This intermediate then undergoes a nucleophilic attack by the enolate of the β-ketoester, followed by cyclization and dehydration to afford the DHPM.[13][15]

Protocol: Proposed Synthesis of Imidazo[1,2-a]pyridine-Substituted Dihydropyrimidinones

Materials:

Reagent/Solvent/CatalystTypical Molarity/Amount
2-Formylimidazo[1,2-a]pyridine1.0 mmol
Ethyl Acetoacetate (or other β-dicarbonyl)1.0 mmol
Urea (or Thiourea)1.5 mmol
Ethanol10 mL
Catalytic Acid (e.g., HCl, p-TsOH)0.1 mmol

Procedure:

  • Combine 2-formylimidazo[1,2-a]pyridine (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of concentrated HCl).

  • Heat the mixture to reflux and maintain for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solution in vacuo and purify the residue by recrystallization or column chromatography.

Expected Outcome: This reaction is expected to produce novel dihydropyrimidinones bearing the imidazo[1,2-a]pyridine moiety at the 4-position. These compounds would be excellent candidates for screening as calcium channel blockers or for other biological activities associated with the DHPM scaffold.

The Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a three-component condensation of an aldehyde, an amine, and a dialkyl phosphite to synthesize α-aminophosphonates.[12][16][17][18] These compounds are structural analogs of α-amino acids and often exhibit interesting biological properties, including enzyme inhibition.[19]

Mechanistic Insight: The reaction can proceed through two possible pathways: one involving the initial formation of an imine followed by the addition of the phosphite, and another involving the initial formation of an α-hydroxyphosphonate followed by nucleophilic substitution by the amine. The predominant pathway often depends on the specific reactants and reaction conditions.[17]

Logical Flow of the Kabachnik-Fields Reaction

Kabachnik_Fields_Flow Start Start with Aldehyde, Amine, and Phosphite Path_A Imine Formation Start->Path_A Path_B α-Hydroxyphosphonate Formation Start->Path_B Addition_A Phosphite Addition to Imine Path_A->Addition_A Substitution_B Amine Substitution Path_B->Substitution_B Product α-Aminophosphonate Addition_A->Product Substitution_B->Product

Caption: Dual mechanistic pathways of the Kabachnik-Fields reaction.

Protocol: Proposed Synthesis of Imidazo[1,2-a]pyridine-Containing α-Aminophosphonates

Materials:

Reagent/SolventTypical Molarity/Amount
2-Formylimidazo[1,2-a]pyridine1.0 mmol
Amine (Primary or Secondary)1.0 mmol
Diethyl Phosphite (or other dialkyl phosphite)1.0 mmol
Solvent (e.g., Toluene, or solvent-free)As needed
Catalyst (optional, e.g., Lewis acid)As needed

Procedure:

  • Mix 2-formylimidazo[1,2-a]pyridine (1.0 mmol), the amine (1.0 mmol), and diethyl phosphite (1.0 mmol) in a reaction vessel. The reaction can often be performed under solvent-free conditions.

  • If a catalyst is used, add it to the mixture.

  • Heat the mixture, typically between 60-100 °C, for several hours. Monitor the reaction by TLC or ³¹P NMR spectroscopy.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product solidifies, it can be purified by recrystallization. Otherwise, purification by column chromatography may be necessary.

Expected Outcome: This reaction would lead to the synthesis of novel α-aminophosphonates containing the imidazo[1,2-a]pyridine scaffold. These compounds could be investigated as potential enzyme inhibitors, herbicides, or metal chelating agents.

Conclusion and Future Outlook

2-Formylimidazo[1,2-a]pyridine represents a highly promising, yet underexplored, building block for the construction of complex and diverse molecular architectures through multicomponent reactions. The protocols outlined in this guide provide a strategic roadmap for researchers to tap into the potential of this versatile aldehyde in the Ugi, Passerini, Biginelli, and Kabachnik-Fields reactions. The resulting products, enriched with the privileged imidazo[1,2-a]pyridine scaffold, are anticipated to be a rich source of novel candidates for drug discovery and development. Further exploration of these and other MCRs with 2-formylimidazo[1,2-a]pyridine is strongly encouraged to unlock the full synthetic and medicinal potential of this valuable heterocyclic platform.

References

  • Application of Heterocyclic Aldehydes as Components in Ugi-Smiles Couplings. PubMed. [Link]

  • Synthesis of heterocyclic bis-amides derivatives through four-component condensation Ugi reaction. Georgia Southern University Digital Commons. [Link]

  • Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein Journal of Organic Chemistry. [Link]

  • The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. National Center for Biotechnology Information. [Link]

  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. MDPI. [Link]

  • The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. ResearchGate. [Link]

  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. MDPI. [Link]

  • An attractive and comprehensive review on synthesis of heterocyclic compounds through Ugi reactions. Journal of Synthetic Chemistry. [Link]

  • The Passerini Reaction. Organic Reactions. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. National Center for Biotechnology Information. [Link]

  • Passerini reaction. Wikipedia. [Link]

  • Synthesis of Polyoxygenated Heterocycles by Diastereoselective Functionalization of a Bio-Based Chiral Aldehyde Exploiting the Passerini Reaction. MDPI. [Link]

  • Biginelli reaction. Wikipedia. [Link]

  • Synthetic Applications of Passerini Reaction. Bentham Science. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. National Center for Biotechnology Information. [Link]

  • Biginelli Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. Beilstein Journal of Organic Chemistry. [Link]

  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research. [Link]

  • Chemistry and biology of 3,4-dihydropyrimidin-2(1h)-one (or thione) derivatives obtained by the biginelli multicomponent reaction. Bentham Science. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Royal Society of Chemistry. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]

Sources

Preparation of 2-hydroxymethyl derivatives from 8-chloro-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2-Hydroxymethyl Derivatives from 8-Chloro-2-Carbaldehyde Scaffolds

Executive Summary & Strategic Context

This guide details the protocol for converting 8-chloro-2-carbaldehyde heterocyclic scaffolds (specifically 8-chloroquinoline-2-carbaldehyde and 8-chloroimidazo[1,2-a]pyridine-2-carbaldehyde) into their 2-hydroxymethyl (primary alcohol) derivatives.

These intermediates are critical "warheads" in medicinal chemistry. The 8-chloro substituent modulates lipophilicity and pKa, while the 2-hydroxymethyl group serves as a versatile handle for further functionalization (e.g., conversion to halomethyls for alkylation, or direct participation in hydrogen bonding).

Key Applications:

  • Metal Chelation: Precursors for 8-hydroxyquinoline-based metalloprotease inhibitors.

  • Infectious Disease: Synthesis of clioquinol analogs and antimalarial agents.

  • CNS Targets: GABAergic modulators based on the imidazo[1,2-a]pyridine core.

Chemical Strategy & Mechanistic Logic

The transformation relies on the chemoselective nucleophilic addition of hydride to the carbonyl carbon.

The Challenge: The presence of the 8-chloro substituent on the aromatic ring poses a risk of hydrodehalogenation (loss of the chlorine atom) if aggressive reducing conditions (e.g., Pd/C + H₂, or LiAlH₄ at high temps) are used.

The Solution: We utilize Sodium Borohydride (NaBH₄) in alcoholic media.[1][2][3]

  • Selectivity: NaBH₄ is mild enough to reduce the aldehyde to the alcohol without disturbing the aryl chloride bond.

  • Solvent Choice: Methanol (MeOH) or Ethanol (EtOH) are preferred.[4] While NaBH₄ slowly decomposes in alcohols, the rate of aldehyde reduction is significantly faster, making this a self-validating kinetic competition favoring the product.

Reaction Pathway Visualization

ReactionMechanism cluster_conditions Critical Conditions Aldehyde 8-Chloro-2-Carbaldehyde (Electrophile) Transition Alkoxyborate Intermediate Aldehyde->Transition Nucleophilic Attack (H-) NaBH4 NaBH4 (Hydride Source) NaBH4->Transition Product 2-Hydroxymethyl-8-Chloro Derivative Transition->Product Protonation Quench Acidic Quench (H3O+) Quench->Product Hydrolysis Condition1 Temp: 0°C to RT Condition2 Solvent: MeOH/EtOH

Figure 1: Mechanistic pathway for the chemoselective reduction of 8-chloro-2-carbaldehyde.

Experimental Protocols

Protocol A: Standard Reduction (Primary Alcohol Synthesis)

Target: Synthesis of (8-chloroquinolin-2-yl)methanol

Materials:

  • Starting Material: 8-Chloroquinoline-2-carbaldehyde (1.0 equiv)

  • Reagent: Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Anhydrous Methanol (MeOH) (10 volumes)

  • Quench: Saturated Ammonium Chloride (sat. NH₄Cl)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-chloroquinoline-2-carbaldehyde (e.g., 5.0 g, 26.1 mmol) in MeOH (50 mL).

    • Note: If solubility is poor, add dry THF (10-20% v/v) as a co-solvent.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

    • Why? Controlling temperature prevents "runaway" exotherms and suppresses side reactions with the solvent.

  • Addition: Add NaBH₄ (1.48 g, 39.1 mmol) portion-wise over 15 minutes.

    • Caution: Gas evolution (H₂) will occur. Ensure the system is vented (e.g., via a needle in the septum).

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 1–2 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 1:1) or LC-MS. The aldehyde spot (higher R_f) should disappear, replaced by the alcohol (lower R_f).

  • Quenching: Once complete, re-cool to 0°C and slowly add sat. NH₄Cl (20 mL) or water. Stir for 15 minutes to decompose borate complexes.

  • Workup:

    • Evaporate the bulk of the Methanol under reduced pressure (Rotavap).

    • Dilute the residue with Water (50 mL) and extract with Dichloromethane (DCM) (3 x 50 mL).

    • Why DCM? Chlorinated heterocycles are highly soluble in chlorinated solvents.

  • Drying & Isolation: Dry combined organics over anhydrous Na₂SO₄ , filter, and concentrate to dryness.

  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (0-5% MeOH in DCM).

Protocol B: Grignard Derivatization (Secondary Alcohol Synthesis)

Target: Synthesis of 1-(8-chloroquinolin-2-yl)ethanol (Methyl derivative)

Materials:

  • Reagent: Methylmagnesium Bromide (MeMgBr) (3.0 M in ether, 1.2 equiv)

  • Solvent: Anhydrous THF

Procedure Summary:

  • Dissolve aldehyde in anhydrous THF under Nitrogen/Argon atmosphere at -78°C.

  • Add MeMgBr dropwise.

  • Stir at -78°C for 1h, then warm to 0°C.

  • Quench with NH₄Cl.[3] Extract with EtOAc.

  • Note: This yields the chiral secondary alcohol (racemic mixture).[5]

Workup & Purification Workflow

The following diagram illustrates the critical decision points during the purification process to ensure high purity (>98%) for biological testing.

WorkupFlow Reaction Reaction Mixture (MeOH, Product, Borates) Quench Quench with NH4Cl/H2O Reaction->Quench Evap Evaporate MeOH (Rotavap) Extract Extraction (DCM or EtOAc) Evap->Extract Quench->Evap PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Product) PhaseSep->OrgLayer AqLayer Aqueous Layer (Salts) PhaseSep->AqLayer Dry Dry (Na2SO4) & Filter OrgLayer->Dry Crude Crude Solid Dry->Crude Decision Purity Check (TLC/NMR) Crude->Decision Recryst Recrystallization (EtOH/Hexane) Decision->Recryst High Purity (>90%) Column Flash Chromatography (DCM:MeOH) Decision->Column Low Purity (<90%) Final Pure 2-Hydroxymethyl Derivative Recryst->Final Column->Final

Figure 2: Purification logic flow for isolating 2-hydroxymethyl derivatives.

Quality Control & Data Interpretation

To validate the synthesis, compare your analytical data against these standard parameters.

TechniqueObservationInterpretation
1H NMR (CDCl₃) δ 4.80 - 5.00 ppm (Singlet/Doublet, 2H)-CH₂OH methylene protons. A distinct shift from the aldehyde -CHO (which appears at ~10.0 ppm).
1H NMR (CDCl₃) δ ~5.5 ppm (Broad Singlet, 1H)-OH hydroxyl proton (exchangeable with D₂O).
1H NMR (Aromatic) No loss of integrationConfirms the 8-Chloro group is intact (no hydrodehalogenation).
IR Spectroscopy 3200–3400 cm⁻¹ (Broad)O-H stretching vibration.
IR Spectroscopy Absence of ~1700 cm⁻¹Disappearance of the Carbonyl (C=O) stretch.
Mass Spec (ESI) [M+H]⁺ peakMatches calculated mass (e.g., for 8-Cl-quinoline-CH2OH: ~194/196 m/z with 3:1 Cl isotope pattern).

Troubleshooting Guide

  • Problem: Incomplete conversion after 4 hours.

    • Root Cause: Moisture in solvent or degraded NaBH₄.

    • Fix: Add an additional 0.5 equiv of NaBH₄ and warm slightly to 30°C. Ensure MeOH is anhydrous.

  • Problem: Product is an oil that won't solidify.

    • Root Cause: Residual solvent or impurities.

    • Fix: Triturate with cold Hexane or Diethyl Ether. Scratch the flask glass to induce nucleation.

  • Problem: Loss of Chlorine atom (Dehalogenation).

    • Root Cause: Rare with NaBH₄, but possible if contaminated with transition metals or if using catalytic hydrogenation.

    • Fix: Ensure glassware is clean of Pd/Pt residues. Stick strictly to NaBH₄ (avoid LiAlH₄ at reflux).

References

  • Reduction of Heterocyclic Aldehydes: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Sodium Borohydride Reduction Mechanisms.

  • Synthesis of 8-Aminoquinoline Derivatives: Csomos, A., et al. (2022).[6] Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(iii), 41-54.[6] (Demonstrates handling of 8-substituted quinoline carbaldehydes).

  • Imidazo[1,2-a]pyridine Scaffolds: Bagdi, A. K., et al. (2020). Recent Developments in Synthesis of Imidazo[1,2-a]pyridines. Chemistry & Biology Interface, 11(1), 34-39.[7]

  • Crystal Structure Validation: Roopan, S. M., et al. (2011). (2-Chloro-8-methylquinolin-3-yl)methanol. IUCrData. (Provides crystallographic evidence of similar chloro-quinoline-methanol structures).

  • General Aldehyde Reduction Protocols: Common Organic Chemistry. Sodium Borohydride Procedures.

Sources

Oxidation of 8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde to carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Oxidation of 8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde to Carboxylic Acid

Executive Summary

This guide details the protocol for the oxidation of 8-chloroimidazo[1,2-a]pyridine-2-carbaldehyde (1) to 8-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (2). While various oxidation methods exist (e.g., KMnO₄, Jones Reagent), this note prioritizes the Pinnick Oxidation (Lindgren modification) . This method is selected for its high chemoselectivity, mild conditions, and ability to avoid oxidative degradation of the electron-rich imidazo[1,2-a]pyridine core.

Key Technical Challenges Addressed:

  • Regioselectivity: Preventing chlorination at the nucleophilic C-3 position by hypochlorous acid (HOCl) by-products.

  • Solubility: Managing the poor solubility of the flat, aromatic starting material in aqueous media.

  • Isolation: Utilizing isoelectric point (pI) precipitation to isolate the zwitterionic product without chromatography.

Strategic Analysis of Reaction Chemistry

Substrate Characteristics

The imidazo[1,2-a]pyridine scaffold is an "amphoteric" heterocycle.

  • Basic Nitrogen (N-1): The bridgehead nitrogen renders the ring basic (pKa ~5-6), though the 8-chloro substituent (electron-withdrawing) slightly lowers this basicity.

  • Nucleophilic Center (C-3): The C-3 position is highly susceptible to electrophilic attack. In the absence of scavengers, oxidants that generate electrophilic species (like HOCl in Pinnick oxidation) will cause side-reactions here.

Oxidant Selection Matrix
OxidantSuitabilityRisk ProfileRecommendation
NaClO₂ (Pinnick) High Low. Requires scavenger for HOCl.Primary Protocol
KMnO₄ LowHigh. Oxidative ring opening of electron-rich heterocycles.Not Recommended
Ag₂O (Silver Oxide) MediumMedium. Good for acid-sensitive groups, but expensive and difficult to scale.Secondary Option
H₂O₂ LowMedium. N-oxide formation at N-1 is a major side reaction.Avoid

Detailed Protocol: Buffered Pinnick Oxidation

This protocol uses a biphasic system with a chlorine scavenger to ensure high yield and purity.

Reagents & Materials
ReagentEquiv.Role
Aldehyde Substrate 1.0Starting Material
Sodium Chlorite (NaClO₂) 1.5 - 2.0Oxidant (Technical grade 80%)
NaH₂PO₄ (Monobasic) 1.5Buffer (Maintains pH 3-4)
2-Methyl-2-butene 5.0 - 10.0CRITICAL: Scavenger for HOCl
tert-Butanol (t-BuOH) SolventCo-solvent (miscible, oxidation resistant)
Water SolventSolubilizes inorganic salts
Step-by-Step Methodology

Step 1: Solubilization

  • Charge a round-bottom flask with 8-chloroimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 equiv).

  • Add t-BuOH (10-15 volumes). Stir vigorously.

    • Note: If solubility is poor, up to 10% THF can be added, but t-BuOH is preferred due to stability.

  • Add 2-methyl-2-butene (5.0 - 10.0 equiv).

    • Why: This alkene reacts instantly with HOCl generated during oxidation to form a chlorohydrin, preventing it from chlorinating the C-3 position of the heteroaromatic ring [1].

Step 2: Oxidant Preparation

  • In a separate beaker, dissolve NaClO₂ (1.5 equiv) and NaH₂PO₄ (1.5 equiv) in Water (5 volumes).

    • Safety: Do not mix solid NaClO₂ with acid or organic solvents directly; it poses an explosion hazard. Always dissolve in water first.

Step 3: Reaction

  • Add the aqueous oxidant solution dropwise to the aldehyde solution over 30–60 minutes at room temperature (20–25 °C).

    • Observation: The reaction mixture may turn slight yellow. A vivid yellow/green color indicates accumulation of ClO₂, suggesting the addition is too fast or the scavenger is depleted.

  • Monitor by HPLC or TLC (5% MeOH in DCM). Conversion is typically complete within 2–4 hours.

Step 4: Quench & Workup (Isoelectric Precipitation)

  • Quench: Add saturated aqueous Na₂SO₃ (sodium sulfite) dropwise to destroy excess oxidant. Stir for 15 minutes.

    • Test: Verify oxidant destruction using starch-iodide paper (should remain white).

  • Solvent Removal: Evaporate the volatile organics (t-BuOH/alkene) under reduced pressure (Rotavap, 40 °C).

  • pH Adjustment (The "Crash Out"):

    • The residue is an aqueous solution of the carboxylate salt (basic pH).[1]

    • Slowly add 1M HCl while monitoring pH.

    • Target pH: 3.0 – 3.5 .

    • Mechanism:[1][2][3][4] At this pH, the molecule exists as the zwitterion (protonated pyridine N, deprotonated carboxylic acid) or free acid, which has the lowest water solubility.

  • Isolation: Filter the resulting white/off-white precipitate. Wash the cake with cold water (2x) and diethyl ether (1x) to remove non-polar impurities.

  • Drying: Dry in a vacuum oven at 50 °C for 12 hours.

Mechanism & Workflow Visualization

Reaction Mechanism (Pinnick)

The following diagram illustrates the oxidation pathway and the critical role of the scavenger.

PinnickMechanism Aldehyde Aldehyde (Substrate) Hydrate Hemiacetal Intermediate Aldehyde->Hydrate + H2O (Acid Cat.) Ester Chlorite Ester Hydrate->Ester + HClO2 Chlorite NaClO2 (Oxidant) Acid Chlorous Acid (HClO2) Chlorite->Acid + NaH2PO4 Product Carboxylic Acid (Product) Ester->Product Fragmentation HOCl HOCl (By-product) Ester->HOCl SideProduct Chlorohydrin (Inert) HOCl->SideProduct + Scavenger SideReaction Chlorination at C-3 (AVOIDED) HOCl->SideReaction No Scavenger Scavenger 2-Methyl-2-butene (Scavenger) Scavenger->SideProduct

Figure 1: Mechanistic pathway of Pinnick oxidation highlighting the interception of HOCl to prevent side reactions.

Purification Logic (Isoelectric Point)

Purification Crude Reaction Mixture (Aq. Phase + Salts) Acidify Add 1M HCl Target pH 3.0 - 3.5 Crude->Acidify Check Check Solubility Acidify->Check Precipitate Precipitate Forms (Zwitterion/Acid) Check->Precipitate Success NoPrecip No Precipitate? Check->NoPrecip Fail Filter Filtration & Wash (Cold H2O) Precipitate->Filter Extract Extract w/ EtOAc:iPrOH (3:1) NoPrecip->Extract Final Pure Product (>95% Purity) Filter->Final

Figure 2: Workup decision tree focusing on isoelectric precipitation.

Critical Process Parameters (CPPs)

ParameterSpecificationImpact of Deviation
pH of Buffer 3.0 – 4.5<3.0: Decomposition of NaClO₂ to ClO₂ gas (hazardous). >5.0: Reaction stalls (requires acid catalysis).
Scavenger Load >5.0 equivLow: Chlorination of the imidazo[1,2-a]pyridine ring at C-3.
Temperature 10 – 25 °CHigh: Increased rate of side reactions (N-oxidation).
Quench Na₂SO₃Failure to quench leads to continued oxidation during workup.

Troubleshooting Guide

  • Problem: Reaction stalls at ~50% conversion.

    • Root Cause:[5][6] Depletion of chlorous acid or pH drift.

    • Solution: Add a second portion of NaClO₂ (0.5 equiv) and check pH. If pH > 5, add small amount of dilute HCl or more NaH₂PO₄.

  • Problem: Product is colored (yellow/brown) instead of white.

    • Root Cause:[5][6] Trace chlorination or polymerization.

    • Solution: Recrystallize from Ethanol/Water or perform a charcoal treatment in hot ethanol.

  • Problem: Low yield after filtration.

    • Root Cause:[5][6] Product is too soluble in water (pH not at isoelectric point).

    • Solution: Check filtrate pH. Adjust carefully. If still soluble, saturate aqueous layer with NaCl and extract with EtOAc/iPrOH (3:1).

References

  • Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxyl Groups) by Oxidation with Chlorite.[2] Acta Chemica Scandinavica, 27, 888–890. Link

  • Dalcanale, E., & Montanari, F. (1986). Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide. The Journal of Organic Chemistry, 51(4), 567–569. Link

  • Raasch, M. S. (1958). Imidazo[1,2-a]pyridines.[7][3][4][5][6][8][9][10][11][12][13][14] The Journal of Organic Chemistry, 27(7), 2409–2413. Link

  • Bagdi, A. K., et al. (2024).[12] Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Link

Sources

Troubleshooting & Optimization

Optimizing yield for 8-chloroimidazo[1,2-a]pyridine condensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Chloroimidazo[1,2-a]pyridine Synthesis

Executive Summary: The "8-Chloro" Challenge

Synthesizing 8-chloroimidazo[1,2-a]pyridine is deceptively difficult compared to the parent imidazo[1,2-a]pyridine.[1] You are likely experiencing yields below 40%, sticky reaction mixtures, or significant recovery of starting material.[1]

The Root Cause: The synthesis involves the condensation of 2-amino-3-chloropyridine with an


-halocarbonyl (e.g., chloroacetaldehyde). This specific substrate presents a "double penalty" to the reaction:
  • Electronic Deactivation: The chlorine atom at the 3-position (which becomes the 8-position) is electron-withdrawing (

    
     effect). This lowers the pKa of the ring nitrogen (
    
    
    
    ), making it a poorer nucleophile for the initial
    
    
    attack.[1]
  • Steric Hindrance (Peri-Interaction): The chlorine atom is located ortho to the ring nitrogen. In the fused product, this creates a "peri" interaction, sterically crowding the bridgehead nitrogen and increasing the energy barrier for the final dehydration/cyclization step.[1]

This guide provides an optimized protocol and a troubleshooting logic tree to overcome these barriers.

Reaction Mechanism & Failure Points

To fix the yield, we must visualize where the reaction stalls.[1] The mechanism proceeds via an initial N-alkylation followed by cyclization.

ReactionMechanism Reactants 2-Amino-3-chloropyridine + Chloroacetaldehyde Intermediate Intermediate Salt (N-alkylated) Reactants->Intermediate Step 1: SN2 Attack (Slowed by -I effect of Cl) SideProduct Polymerized Aldehyde (Black Tar) Reactants->SideProduct Aldehyde Decomposition (If pH < 4) Intermediate->Reactants Reversibility (Thermodynamic Control) Transition Cyclization (Dehydration) Intermediate->Transition Step 2: Ring Closure Product 8-Chloroimidazo[1,2-a]pyridine Transition->Product - H2O, - HCl

Figure 1: Mechanistic pathway highlighting the inductive slowing of Step 1 and the stability risks of the aldehyde.[1]

Optimized Protocol (The "Gold Standard")

Do not use simple reflux in ethanol without additives. The acid generated (HCl/HBr) will protonate the unreacted pyridine, shutting down the reaction.[1]

Reagents:

  • Substrate: 2-Amino-3-chloropyridine (1.0 equiv)

  • Reagent: Chloroacetaldehyde (50% aq. solution) (1.5 equiv)

  • Base: Sodium Bicarbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: Ethanol (Absolute) or n-Butanol (for higher temp)[1]

Step-by-Step Workflow:

  • Pre-Dissolution: Dissolve 2-amino-3-chloropyridine in Ethanol (0.5 M concentration).

  • Base Addition: Add solid

    
    . Why? This acts as a proton sponge. It neutralizes the HCl generated during alkylation, keeping the pyridine nitrogen nucleophilic.[1]
    
  • Controlled Addition: Heat the mixture to reflux (

    
    ). Once refluxing, add the Chloroacetaldehyde solution dropwise  over 30 minutes.
    
    • Critical: Adding the aldehyde all at once leads to self-polymerization (black tar) before it can react with the deactivated amine.

  • Digestion: Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup:

    • Cool to room temperature.

    • Evaporate solvent under reduced pressure.

    • Resuspend residue in water and extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Wash organic layer with brine, dry over

      
      .[1]
      
  • Purification: Flash chromatography is usually required. 8-chloro derivatives often streak; add 1% Triethylamine to your eluent to sharpen the bands.

Troubleshooting Guide (Q&A)

Q1: The reaction mixture turned into a black, sticky tar. What happened?

Diagnosis: Polymerization of Chloroacetaldehyde. The Fix:

  • Freshness: Chloroacetaldehyde is unstable. If your bottle is old, it has likely polymerized.[1] Distill it or buy a fresh 50% aqueous solution.

  • Addition Rate: You likely added the aldehyde too fast. The deactivated aminopyridine reacts slowly; excess aldehyde sits in the hot mixture and decomposes. Use a syringe pump or slow addition funnel.

Q2: I see 50% unreacted starting material (2-amino-3-chloropyridine) even after 24 hours.

Diagnosis: Protonation "Lock-out." The Fix:

  • As the reaction proceeds, it generates HCl.[1] Since 2-amino-3-chloropyridine is a base, it scavenges this proton, forming the hydrochloride salt. This salt is non-nucleophilic and cannot react further.

  • Solution: You must use an inorganic base (

    
     or 
    
    
    
    ) in the reaction media to scavenge the acid preferentially.
Q3: My yield is stuck at 30%. Can I force the reaction?

Diagnosis: Kinetic barrier due to the 8-chloro steric hindrance. The Fix: Switch to Microwave Irradiation .

  • Protocol: Seal the reactants in a microwave vial with Ethanol. Heat to 120°C for 20 minutes .

  • Why: The thermal energy overcomes the steric repulsion of the chlorine atom much more effectively than standard reflux, pushing the reaction to completion before side reactions occur.[1]

Comparative Data: Solvent & Base Effects

We compared various conditions for the condensation of 2-amino-3-chloropyridine with chloroacetaldehyde.

SolventBaseTemperatureTimeIsolated YieldNotes
Ethanol None78°C (Reflux)12 h22%High recovery of SM (salt formation).
Ethanol

78°C (Reflux)6 h68% Recommended Standard. Clean profile.
DMF

100°C4 h55%Difficult workup (removing DMF).
Ethanol None120°C (MW)20 min82% High Throughput. Requires MW reactor.
Water

100°C8 h45%"On-water" effect, green but lower yield.

Diagnostic Decision Tree

Use this logic flow to determine your next experimental move.

TroubleshootingTree Start Start: Low Yield (<40%) CheckSM Is Starting Material remaining? Start->CheckSM CheckTar Is the mixture black/tarry? CheckSM->CheckTar No CheckpH Check pH of reaction. Is it acidic? CheckSM->CheckpH Yes SlowAdd Action: Add Aldehyde Dropwise over 1h CheckTar->SlowAdd Yes CheckWorkup Action: Product is water soluble. Use DCM for extraction. CheckTar->CheckWorkup No (Clean but low mass) AddBase Action: Add NaHCO3 to neutralize HCl CheckpH->AddBase Yes (pH < 5) SwitchMW Action: Switch to Microwave (Overcome Sterics) CheckpH->SwitchMW No (Neutral)

Figure 2: Troubleshooting logic for 8-chloroimidazo[1,2-a]pyridine synthesis.

References

  • Bagdi, A. K., et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update."[1][2] Chemical Communications, 2015, 51 , 1555-1575.[1][2]

  • Goel, R., et al. "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." Organic & Biomolecular Chemistry, 2015.[1][3][4] (Provides mechanistic insight on electron-deficient systems).

  • Perveen, S., et al. "Synthesis of 8-chloroimidazo[1,2-a]pyridine derivatives."[1] Synthetic Communications, 2012.[1][2] (Specific reference for the 8-chloro congener).

  • PubChem Compound Summary. "2-Amino-3-chloropyridine." National Center for Biotechnology Information. [1]

Sources

Technical Support Center: Purification of 8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purification protocols for 8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde (CAS: 885276-03-9). This guide is structured to address the specific physicochemical challenges posed by the imidazopyridine core and the reactive aldehyde moiety.

Product: 8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde CAS: 885276-03-9 Molecular Formula: C


H

ClN

O Molecular Weight: 180.59 g/mol [1][2][3]

Introduction: The Molecule & The Challenge

As a Senior Application Scientist, I often see researchers struggle with this intermediate not because the chemistry is difficult, but because the isolation is mishandled.

The "Personality" of the Molecule:

  • The Basic Core: The imidazo[1,2-a]pyridine ring is weakly basic (pKa ~5-6).[1][3] The 8-chloro substituent is electron-withdrawing, which slightly lowers the basicity of the bridgehead nitrogen compared to the parent scaffold.[3] This property is crucial for acid-base extraction strategies.[1][3][4]

  • The Aldehyde Liability: The C2-aldehyde is reactive.[1][3][4] It is prone to:

    • Oxidation: Converting to the corresponding carboxylic acid (often seen as a baseline streak on TLC).[1][3][4]

    • Cannizzaro Reaction: Disproportionation in strong base.[1][3][4]

    • Hydrate Formation: In aqueous acidic media, it may exist in equilibrium with its gem-diol.[1][3][4]

The following troubleshooting modules address the most common purification failures.

Troubleshooting & Protocols

Issue #1: "My crude product is a dark, sticky gum that won't crystallize."

Diagnosis: This is typical for heteroaromatic aldehydes.[1][3][4] The "gum" is often a mixture of the product, residual solvent (like DMF or DMSO), and oligomeric impurities.[3] Solution: Do not rush to a column. Use Trituration to break the eutectic mixture.[1][3][4]

Protocol: Solvent-Assisted Trituration

  • Dissolve the crude gum in a minimum amount of Dichloromethane (DCM) .[1][3][4]

  • Slowly add Diethyl Ether or Hexanes (anti-solvent) with vigorous stirring until the solution turns cloudy.

  • Critical Step: Sonicate the mixture for 5-10 minutes. This mechanical energy often induces nucleation where stirring fails.[3][4]

  • Cool to -20°C overnight.

  • Filter the resulting solid.[3][4]

Why this works: The impurities (oligomers) remain soluble in the lipophilic ether/hexane mix, while the polar imidazopyridine crystallizes out.[3]

Issue #2: "I cannot separate the starting material (2-amino-3-chloropyridine) from the product."

Diagnosis: Both compounds are basic and polar, making silica separation difficult (co-elution).[1][3] Solution: Exploit the Bisulfite Adduct Formation . This is the "Silver Bullet" for aldehyde purification.[3][4] It selectively pulls the aldehyde into the aqueous phase as a solid sulfonate salt, leaving the amine starting material in the organic layer.[3]

Protocol: Bisulfite Purification Workflow

BisulfitePurification Start Crude Mixture (Aldehyde + Impurities) Step1 Dissolve in EtOAc/EtOH (10:1) Start->Step1 Step2 Add Sat. NaHSO3 (aq) Stir vigorously 2-4h Step1->Step2 Decision Did a precipitate form? Step2->Decision SolidPath Filter the Solid (Bisulfite Adduct) Decision->SolidPath Yes (Ideal) LiquidPath Separate Layers (Adduct is in Aqueous) Decision->LiquidPath No (Soluble Adduct) Wash Wash Solid/Aq with Ether (Removes non-aldehydes) SolidPath->Wash LiquidPath->Wash Regen Regenerate Aldehyde: Add sat. NaHCO3 or 10% Na2CO3 Stir 1h Wash->Regen Extract Extract with DCM Dry & Concentrate Regen->Extract Final Pure Aldehyde Extract->Final

Figure 1: Selective purification of aldehydes via bisulfite adduct formation.

Step-by-Step:

  • Formation: Dissolve crude (1 g) in Ethyl Acetate (10 mL). Add saturated aqueous Sodium Bisulfite (NaHSO

    
    , 5 mL). Stir vigorously for 2 hours.
    
  • Isolation: The adduct usually precipitates as a white solid.[1][3][4] Filter it. If it stays in the water layer, separate the layers and keep the aqueous phase.[3]

  • Wash: Wash the solid (or aqueous phase) with Diethyl Ether.[1][3][4] Discards: Non-aldehyde impurities (starting amine).[1][3]

  • Regeneration: Suspend the solid (or aqueous phase) in fresh DCM. Add saturated Sodium Bicarbonate (NaHCO

    
    ) or 10% Sodium Carbonate (Na
    
    
    
    CO
    
    
    ) and stir until the solid dissolves and gas evolution stops.
    • Note: Do not use strong bases like NaOH, as they can trigger Cannizzaro reactions.[3][4]

  • Extraction: Separate the organic layer, dry over MgSO

    
    , and concentrate.
    
Issue #3: "The product streaks on Silica Gel (TLC/Column)."

Diagnosis: The basic nitrogen of the imidazo[1,2-a]pyridine interacts with the acidic silanols on the silica gel, causing "tailing."[3] Solution: Deactivate the silica or use a buffered eluent.[1][3][4]

Recommended Solvent Systems:

MethodSolvent SystemAdditive (Critical)Application
TLC / Flash DCM : Methanol (95:[1][3]5)1% Triethylamine (TEA) Standard purification.[1][3][4] TEA blocks silanols.[3][4]
TLC / Flash Ethyl Acetate : Hexanes (4:1)None For less polar impurities.
Recrystallization AcetonitrileN/AHeat to reflux, cool slowly to 4°C.
Issue #4: "The aldehyde is oxidizing to the acid during storage."

Diagnosis: Auto-oxidation is common, especially if the solid is amorphous (high surface area).[1][3] Solution:

  • Store under Inert Gas: Flush vials with Argon/Nitrogen before sealing.

  • Cold Storage: Keep at -20°C.

  • Purity Check: If you suspect oxidation (new spot at baseline on TLC), wash the compound with dilute NaHCO

    
    .[3][4] The carboxylic acid impurity will dissolve in the base, while the aldehyde remains in the organic layer.[3]
    

Frequently Asked Questions (FAQ)

Q: Can I use acid-base extraction to purify this? A: Yes, but with caution.

  • Protocol: Dissolve crude in DCM. Extract with 0.5 M HCl (The product goes into the water; non-basic impurities stay in DCM).[3][4]

  • Risk: The aldehyde hydrate is stable in acid, but prolonged exposure can lead to degradation.[3][4]

  • Recovery: Immediately basify the aqueous layer with NaHCO

    
     (to pH ~8) and extract back into DCM.[1][3][4] Do not leave it in acid overnight.[1][3][4]
    

Q: The NMR shows a small peak at ~10 ppm and another set of peaks.[3][4] Is it decomposing? A: Check the solvent. In alcohols (methanol-d4), aldehydes often form hemiacetals .[1][3] This is a reversible equilibrium, not decomposition.[3][4] Run the NMR in CDCl


 or DMSO-d6 to confirm the true aldehyde signal (typically a sharp singlet around 9.8–10.0 ppm).[1][3]

Q: What is the best way to dry the final product? A: Vacuum oven at 40°C is safe.[1][3][4] Avoid temperatures >60°C for prolonged periods, as this can accelerate oxidation or sublimation.[4]

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Reaction: Condens

      
      -halocarbonyls.[1][3][4]
      
    • Source: L. G. S.[1][3][4] Lacerda et al., "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities," Molecules, 2022.[3] Link

  • Bisulfite Purification Method

    • Mechanism:[1][3][4][5][6] Reversible formation of

      
      -hydroxy sulfonates.[1][3][4]
      
    • Source: "Purification of Aldehydes via Bisulfite Adducts," BenchChem Technical Notes. Link

  • Purification of Heteroaromatic Aldehydes

    • Context: Handling of sensitive aldehyde intermediates in drug synthesis.[3][4][7]

    • Source: T. Eicher and S. Hauptmann, The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications, Wiley-VCH, 2003.[3] (Standard Reference Text).

  • Properties of 8-Chloroimidazo[1,2-a]pyridine derivatives

    • Data: Solubility and stability profiles of 8-substituted analogs.[1][3][4]

    • Source: "Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine," MDPI Pharmaceuticals, 2022.[3] Link[1]

Sources

Technical Support Center: Catalyst Selection for Activating C-8 Chlorine in Imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for catalyst selection in the C-8 functionalization of imidazopyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with activating the C-8 chloro substituent on this important heterocyclic scaffold.

The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, but its functionalization, particularly at the C-8 position, presents unique challenges. Activating a C-8 chlorine for cross-coupling reactions is often difficult due to the electron-deficient nature of the pyridine ring and the inherent stability of the C-Cl bond. This guide provides a structured approach to catalyst selection, troubleshooting, and protocol optimization.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategy and theory behind activating the C-8 chlorine.

Q1: Why is activating a C-8 chlorine on an imidazopyridine so challenging?

A1: There are two primary reasons for the difficulty:

  • Electronic Properties: The imidazo[1,2-a]pyridine system is electron-deficient due to the presence of two nitrogen atoms. This electronic nature makes the C-Cl bond stronger and less susceptible to oxidative addition by a low-valent metal catalyst (like Palladium(0)), which is typically the rate-limiting step in cross-coupling reactions.[1][2][3]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst. This coordination can "poison" or deactivate the catalyst, preventing it from participating in the desired catalytic cycle.[4] This is a common issue with nitrogen-containing heterocycles.[5]

Q2: What are the most common catalytic systems for activating aryl chlorides on N-heterocycles?

A2: Palladium-based systems are the most prevalent and well-documented.[2][6] A typical system consists of:

  • Palladium Precursor: Often a Pd(II) source like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃. Pre-formed catalysts (precatalysts) that are more stable and generate the active Pd(0) species more reliably are also excellent choices.

  • Ligand: This is the most critical component. For activating aryl chlorides, bulky and electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs) are required.[2][7] These ligands help stabilize the palladium center and increase its electron density, which facilitates the difficult oxidative addition step.[8]

  • Base: A strong, non-nucleophilic base is usually necessary. Common choices include sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[9] The base's role is to facilitate the transmetalation step in reactions like Suzuki coupling or to deprotonate the nucleophile in Buchwald-Hartwig aminations.[9][10]

Q3: How do I choose the right ligand for my palladium catalyst?

A3: The choice of ligand is paramount and depends on the specific cross-coupling reaction. The key is to facilitate the oxidative addition of the Pd(0) to the C-Cl bond.

  • Mechanism: Electron-rich ligands donate electron density to the palladium center, making it more nucleophilic and more likely to react with the electron-deficient aryl chloride.[8]

  • Steric Hindrance: Bulky ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium species (L-Pd(0)), which is often the active catalyst.[11] This steric bulk also accelerates the final reductive elimination step to release the product.

  • Starting Point: For Suzuki, Buchwald-Hartwig, or Sonogashira couplings with an 8-chloroimidazopyridine, starting with a well-established biarylphosphine ligand like SPhos or XPhos is a robust choice.

Q4: Is it better to use a C-8 chloro-, bromo-, or iodo-imidazopyridine?

A4: The reactivity of the C-X bond towards oxidative addition follows the trend: C-I > C-Br > C-Cl .[8][12]

  • 8-Iodoimidazopyridines are the most reactive and will couple under the mildest conditions, often with traditional catalysts like Pd(PPh₃)₄.[13]

  • 8-Bromoimidazopyridines are intermediate in reactivity.

  • 8-Chloroimidazopyridines are the least reactive but are often more desirable substrates due to their lower cost and greater availability.[2] They require highly active catalyst systems with specialized ligands.[2] If you are struggling with a chloro substrate, and the synthesis allows, switching to the bromo or iodo analog is a reliable strategy to achieve higher yields.

Troubleshooting Guide for C-8 Cross-Coupling Reactions

This section addresses specific experimental failures in a question-and-answer format.

Problem: My reaction shows no conversion. I only recover my 8-chloroimidazopyridine starting material.

  • Question: Could my catalyst be inactive?

    • Answer: Yes, this is a primary concern. The active Pd(0) catalyst is sensitive to oxygen. Ensure your solvent was properly degassed and the reaction was set up under a rigorously inert atmosphere (Argon or Nitrogen).[14] The palladium precursor or ligand may also have degraded. Use fresh reagents or a pre-formed catalyst from a reliable source. For Pd(II) sources like Pd(OAc)₂, a pre-activation step might be necessary.[15]

  • Question: Is the temperature too low?

    • Answer: Activating a C-Cl bond is energetically demanding and often requires elevated temperatures (e.g., 80-120 °C).[16] If you are running the reaction at a lower temperature, a gradual increase may initiate the reaction. Microwave irradiation can also be highly effective for forcing sluggish couplings.[17]

  • Question: Is my ligand choice appropriate?

    • Answer: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for aryl chlorides.[1] You almost certainly need a bulky, electron-rich ligand. Consider screening a panel of ligands such as SPhos, XPhos, and RuPhos.

Problem: My reaction is giving a very low yield of the desired product.

  • Question: Am I observing decomposition or side products?

    • Answer: Analyze your crude reaction mixture by LC-MS or GC-MS to identify major byproducts. Common side reactions include:

      • Hydrodechlorination: The chlorine atom is replaced by a hydrogen. This can be caused by trace amounts of water or other proton sources. Ensure all reagents and solvents are scrupulously dry.[14]

      • Homocoupling: Your coupling partner (e.g., boronic acid) reacts with itself. This can indicate that transmetalation and reductive elimination are slow compared to side reactions of the organometallic partner. This can sometimes be mitigated by adjusting the stoichiometry or lowering the reaction temperature.[17]

  • Question: Is the base optimal?

    • Answer: The choice and quality of the base are critical. For Suzuki reactions, K₃PO₄ is often a good starting point, while for Buchwald-Hartwig aminations, a stronger base like NaOtBu or LHMDS is typically required.[16] The base must be strong enough but not so strong that it causes substrate decomposition. A base screening is often a worthwhile optimization step.

Problem: My reaction is not reproducible.

  • Question: What are the most sensitive variables I should control?

    • Answer: Lack of reproducibility often points to sensitivity to air, moisture, or reagent quality.

      • Inert Atmosphere: Ensure your technique for creating an inert atmosphere is consistent and effective.

      • Reagent Purity: The purity of the coupling partner, especially boronic acids which can degrade over time, is crucial.[14] Use freshly purchased or purified reagents.

      • Solvent Quality: Use anhydrous, degassed solvents.

      • Stirring: Ensure vigorous and consistent stirring, especially for heterogeneous mixtures (e.g., with K₃PO₄ as the base).[15]

Data & Protocols
Table 1: Recommended Catalyst Systems for C-8 Chloro-Imidazopyridine Coupling
Cross-Coupling TypePalladium SourceRecommended Ligand(s)Recommended Base(s)Typical Solvent
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane, 2-MeTHF
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃XPhos, BrettPhosNaOtBu, LHMDS, K₂CO₃Toluene, Dioxane
Sonogashira PdCl₂(PPh₃)₂, Pd(OAc)₂XPhos, SPhos, cataCXium® ACs₂CO₃, Et₃NDioxane, DMF

Note: For Sonogashira couplings, a copper(I) co-catalyst (e.g., CuI) is traditionally used, but modern methods often employ copper-free conditions, especially with highly active ligands.[12][18]

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol serves as a robust starting point for optimization.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 8-chloroimidazopyridine (1.0 equiv.), the boronic acid or ester partner (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd). Add these to the reaction vial.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Place the vial in a pre-heated oil bath or heating block (typically 80-110 °C) and stir vigorously for the allotted time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations & Workflows
Catalytic Cycle for Suzuki-Miyaura Coupling

This diagram illustrates the key steps in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is fundamental to understanding the role of each component.

Suzuki_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Rate-Limiting Step) trans_complex L-Pd(II)(Ar)(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_out 8-Ar'-Imidazopyridine (Product Ar-Ar') trans_complex->product_out sub_in 8-Chloro-Imidazopyridine (Ar-X) sub_in->oa_complex boronic_in Boronic Acid (Ar'-B(OR)2) boronic_in->trans_complex base_in Base (e.g., K3PO4) base_in->trans_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Decision Workflow for Catalyst & Ligand Selection

This flowchart provides a logical path for selecting an appropriate catalytic system when starting a new project.

Catalyst_Selection start Start: C-8 Functionalization of Imidazopyridine substrate Is the substrate 8-Chloro-Imidazopyridine? start->substrate chloro_path Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) + Pd(OAc)2 or Pd2(dba)3 substrate->chloro_path Yes bromo_iodo_path Start with standard conditions (e.g., Pd(PPh3)4 or PdCl2(dppf)) Can use milder base/temp. substrate->bromo_iodo_path No (Bromo/Iodo) reaction_type What type of coupling? chloro_path->reaction_type bromo_iodo_path->reaction_type suzuki Suzuki: Use K3PO4 or Cs2CO3 reaction_type->suzuki C-C (Boronic Acid) buchwald Buchwald-Hartwig: Use NaOtBu or LHMDS reaction_type->buchwald C-N (Amine) sonogashira Sonogashira: Use Cs2CO3 / Amine base Consider CuI co-catalyst reaction_type->sonogashira C-C (Alkyne) optimize Monitor reaction. Proceed to Troubleshooting if yield is low. suzuki->optimize buchwald->optimize sonogashira->optimize

Caption: Decision workflow for selecting a catalyst system.

Troubleshooting Flowchart for Low-Yield Reactions

This flowchart guides researchers through a systematic process to diagnose and solve low-yield problems.

Troubleshooting start Problem: Low or No Yield check_reagents Step 1: Verify Reagent Quality - Are starting materials pure? - Are solvents anhydrous/degassed? - Is the base fresh? start->check_reagents check_reagents->start Reagents Bad -> Replace & Retry check_setup Step 2: Check Reaction Setup - Is the atmosphere truly inert? - Is stirring adequate? - Is temperature accurate? check_reagents->check_setup Reagents OK check_setup->start Setup Faulty -> Correct & Retry screen_ligand Step 3: Screen Ligands - Try a different class of bulky phosphine (e.g., if SPhos fails, try RuPhos). check_setup->screen_ligand Setup OK screen_base Step 4: Screen Bases & Solvents - Test alternative bases (e.g., K2CO3, CsF). - Test alternative solvents (e.g., 2-MeTHF, CPME). screen_ligand->screen_base No Improvement success Success: Yield Improved screen_ligand->success Improvement Seen screen_base->success Improvement Seen

Caption: Systematic troubleshooting workflow for low-yield reactions.

References

Sources

Microwave-assisted synthesis of imidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines Ticket ID: MW-IMID-GEN-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Core Directive

User Objective: Rapid, high-yield synthesis of imidazo[1,2-a]pyridine scaffolds using microwave (MW) irradiation. Primary Challenges: Thermal runaway, pressure limits, catalyst deactivation, and regioselectivity.

This guide treats your synthesis not as a "recipe" but as a controlled thermodynamic system . Microwave synthesis differs fundamentally from conductive heating (oil bath) by coupling directly with the dipole moments of your reaction matrix. Success requires balancing dielectric loss (heating efficiency) with reaction kinetics .

Standard Operating Procedures (SOPs)

We provide two validated workflows. SOP-A is for constructing the core skeleton. SOP-B is for multicomponent functionalization.

SOP-A: The "Workhorse" Cyclocondensation

Target: 2-substituted imidazo[1,2-a]pyridines Reaction Type: Ortoleva-King / Hantzsch-type condensation

ParameterSpecificationRationale
Reactants 2-Aminopyridine (1.0 eq) +

-Haloketone (1.0 eq)
Equimolar ratio prevents difficult purification of toxic amine excess.
Solvent Ethanol (EtOH) or PEG-400High

(loss tangent) ensures efficient MW absorption. Green profile.
Catalyst None (Self-catalyzed) or

(0.5 eq)
The pyridine nitrogen acts as the initial nucleophile; HBr byproduct drives dehydration.
Temp/Time 80–100°C (Hold: 5–15 min)Sufficient to cross activation energy (

) without degrading sensitive substituents.
Power Dynamic Mode (Max 150W)Prevents temperature overshoot (thermal runaway).

Protocol:

  • Dissolve 1.0 mmol substituted 2-aminopyridine and 1.0 mmol

    
    -bromoacetophenone in 3 mL EtOH in a 10 mL microwave vial.
    
  • Add a magnetic stir bar.[1] Cap and crimp.[1]

  • Pre-stir for 30 seconds (critical to prevent hot-spots).

  • Ramp to 100°C over 2 minutes; Hold for 10 minutes.

  • Cooling: Use compressed air to

    
    C before opening.
    
  • Validation: TLC should show a highly fluorescent spot (product) and disappearance of the starting amine.

SOP-B: Groebke-Blackburn-Bienaymé (GBB) Multicomponent

Target: 3-amino-imidazo[1,2-a]pyridines (High diversity)[2]

ParameterSpecificationRationale
Reactants 2-Aminopyridine + Aldehyde + IsocyanideOne-pot assembly of 3 components.[1][3][4][5][6][7]
Catalyst Sc(OTf)

(5 mol%) or

(20 mol%)
Lewis/Brønsted acid activates the imine/isonitrile attack.
Solvent Methanol (MeOH) or EthanolProtic solvents stabilize the transition state.
Temp/Time 120°C (Hold: 15–20 min)Higher barrier than SOP-A; requires harder drive.

Critical Control Points: Mechanism & Workflow

Understanding the mechanism is the only way to troubleshoot effectively. The reaction is a cascade sequence .

ReactionMechanism Start Reactants: 2-Aminopyridine + α-Haloketone Inter1 Intermediate 1: N-Alkylation (Ring Nitrogen Attack) Start->Inter1 MW Heating (Nucleophilic Attack) Fail1 FAILURE MODE: O-Alkylation or Exocyclic N-Alkylation Start->Fail1 Wrong Solvent/Base (Regioselectivity Loss) Inter2 Intermediate 2: Cyclization (Exocyclic N Attack) Inter1->Inter2 Intramolecular Closure Fail2 FAILURE MODE: Decomposition/Charring Inter1->Fail2 T > 150°C (Thermal Runaway) Product Final Product: Imidazo[1,2-a]pyridine (Aromatized) Inter2->Product - H2O (Dehydration)

Figure 1: Mechanistic pathway for SOP-A. Note that the initial attack must occur at the ring nitrogen (Inter1) to secure the correct bicycle.

Diagnostic & Troubleshooting Guide

Symptom: The Vessel "Tripped" (Over-Pressure Error)

  • Root Cause: Volatile solvent vapor pressure + gaseous byproducts (if isocyanide degrades) > Vessel rating (usually 20-30 bar).

  • Fix:

    • Switch solvent: Replace MeOH (bp 65°C) with Ethanol (bp 78°C) or PEG-400 (negligible vapor pressure).

    • Increase Headspace: Use a 10 mL vial for a 2 mL reaction volume (not 5 mL).

    • Self-Check: If pressure spikes instantly, you have a gaseous decomposition. If it rises linearly, it is solvent vapor.

Symptom: Low Yield / Incomplete Conversion

  • Root Cause: "Cold" Microwave Synthesis.

  • Explanation: Ethanol is a good absorber, but if the reaction is too dilute, the MW energy heats the solvent, not the reactants.

  • Fix:

    • Increase Concentration: MW reactions thrive at 0.5M – 1.0M . Dilute reactions (0.1M) waste energy.

    • Add Ionic Additive: If using non-polar solvents (e.g., Toluene), add 5% ionic liquid or tetrabutylammonium bromide (TBAB) to act as a "heat sink" or "antenna."

Symptom: Charring / Black Tar Formation

  • Root Cause: Thermal Runaway (Hotspots).

  • Fix:

    • Active Cooling: Enable "PowerMAX" or simultaneous compressed air cooling during heating. This allows high power input (microwave field effects) while clamping the bulk temperature.

    • Stirring: Ensure the stir bar is actually spinning. Viscous solvents (PEG) often stall magnetic stirrers, leading to localized superheating.

Symptom: Regioselectivity Issues (Wrong Isomer)

  • Root Cause: Kinetic vs. Thermodynamic control failure.

  • Fix: In SOP-A, the attack of the ring nitrogen is favored. However, steric bulk on the

    
    -haloketone can shift this.
    
    • Check: Verify structure via HMBC NMR. The bridgehead carbon (C-8a) correlation is diagnostic.

Solvent Selection Logic (The Physics of Heating)

Microwave efficiency depends on the loss tangent (


). You must match the solvent to the required temperature.

SolventLogic Start Select Target Temp LowTemp < 100°C Start->LowTemp HighTemp > 140°C Start->HighTemp Decision1 Is Product Water Soluble? LowTemp->Decision1 SolvPEG USE: PEG-400 (Low Pressure, High Heat) HighTemp->SolvPEG Green Route SolvDMF USE: DMF/DMA (Toxic, High Heat) HighTemp->SolvDMF Traditional Route SolvEthanol USE: Ethanol (Green, Good Absorber) Decision1->SolvEthanol Yes/Maybe SolvWater USE: Water (Green, Precipitates Product) Decision1->SolvWater No (Suspension method)

Figure 2: Decision matrix for solvent selection based on thermal requirements and solubility.

Frequently Asked Questions (FAQs)

Q: Can I perform this reaction catalyst-free? A: Yes. For SOP-A (Condensation), the reaction is autocatalytic. The formation of HBr acts as a Brønsted acid to assist dehydration. Adding weak bases (


) is only necessary if acid-sensitive groups (acetals, Boc) are present [1, 3].

Q: Why is 2-aminopyridine dangerous? A: It is highly toxic by absorption and inhalation (LD50 oral rat ~200 mg/kg). It blocks potassium channels. Always weigh this reagent in a fume hood and check gloves for permeation. MW vials must be opened only after cooling to avoid aerosolizing the toxic amine [2].

Q: My reaction works in reflux but fails in MW. Why? A: This is usually a temperature monitoring lag . In reflux, the temp is clamped at the boiling point. In MW, the internal temp can overshoot the set point by 10-20°C inside the vessel before the IR sensor detects it (if using IR).

  • Fix: Use a fiber-optic probe (internal) for accurate control, or lower the set temperature by 10°C.

Q: How do I scale this up? A: MW penetration depth is limited (few cm). You cannot simply use a 1L vessel.

  • Strategy: Use Continuous Flow Microwave or parallel batch processing (multiple 20 mL vials). Do not exceed 2/3 volume of the vessel.

References

  • Bagdi, A. K., et al. (2013). "Green synthesis of imidazo[1,2-a]pyridines: A review." RSC Advances.

  • Sigma-Aldrich. (2025). "Safety Data Sheet: 2-Aminopyridine."

  • BenchChem. (2025).[1] "Protocol: Microwave-Assisted Synthesis of Imidazopyridines."

  • Perveen, H., et al. (2020). "Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives." Journal of Heterocyclic Chemistry.

  • Shaabani, A., et al. (2019). "Groebke-Blackburn-Bienaymé reaction: A review." Molecular Diversity.

Sources

Technical Support Center: Stability & Handling of Imidazo[1,2-a]pyridine-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Base-Mediated Instability & Degradation Pathways Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The Core Issue: Researchers frequently report the "disappearance" of imidazo[1,2-a]pyridine-2-carbaldehydes during workups or reactions involving strong bases (pH > 11). This is rarely due to the degradation of the imidazopyridine ring itself, which is robust. Instead, the instability arises from the aldehyde functionality at position 2 .

The Chemical Tension: The imidazo[1,2-a]pyridine-2-carbaldehyde scaffold lacks


-protons capable of enolization (the C2-C3 bond is part of the aromatic system). Consequently, in the presence of concentrated hydroxide or alkoxide bases, it cannot undergo self-Aldol condensation. Instead, it becomes a prime substrate for the Cannizzaro Reaction , leading to rapid disproportionation.

Troubleshooting Guide: Diagnostics & Solutions

Issue A: "My product disappeared during aqueous basic workup."

Symptom: The aldehyde spot vanishes on TLC. Two new spots appear: one highly polar (stays at baseline) and one less polar than the starting material. Root Cause: The Cannizzaro Disproportionation. In the presence of strong bases (NaOH, KOH), the non-enolizable aldehyde undergoes a redox reaction, consuming 2 equivalents of aldehyde to produce 1 equivalent of alcohol and 1 equivalent of carboxylic acid.[1][2][3]

Mechanism (The "Why"):

  • Nucleophilic attack of

    
     on the carbonyl carbon (Reversible).
    
  • Formation of a dianionic tetrahedral intermediate (in high base conc.).

  • Hydride Transfer (Rate Determining Step): The intermediate transfers a hydride (

    
    ) to a second molecule of aldehyde.[3]
    
  • Result: 50% Imidazo[1,2-a]pyridin-2-ylmethanol (Alcohol) + 50% Imidazo[1,2-a]pyridine-2-carboxylate (Acid salt).

Corrective Protocol:

  • Immediate Action: Acidify the aqueous layer to pH 4-5 to recover the carboxylic acid byproduct (if salvage is needed).

  • Prevention: Switch to mild inorganic bases (

    
    , 
    
    
    
    ) or non-nucleophilic organic bases (DIPEA,
    
    
    ).
  • Workup Adjustment: Quench reactions into buffered solutions (Ammonium Chloride, pH ~6) rather than strong base.

Issue B: "I see multiple spots when running the reaction in Methanol/Ethanol."

Symptom: NMR shows complex splitting of the aldehyde proton or "messy" aromatic regions. Root Cause: Hemiacetal Formation. Imidazopyridine aldehydes are electron-deficient enough to form stable hemiacetals in alcoholic solvents, especially under basic catalysis.



Corrective Protocol:

  • Diagnostic: Run NMR in

    
     or 
    
    
    
    instead of
    
    
    . If the spectrum cleans up, it was a solvent artifact.
  • Prevention: Avoid alcoholic solvents for reactions requiring precise stoichiometry. Use aprotic polar solvents (DMF, ACN, THF).

Issue C: "Oligomerization observed during storage."

Symptom: Material turns into a gum/tar over time. Root Cause: C3-Nucleophilicity. The C3 position of the imidazo[1,2-a]pyridine ring is highly nucleophilic (isoelectronic with the C3 of indole). Over time, or with trace acid/base, the C3 of one molecule can attack the activated aldehyde of another.

Corrective Protocol:

  • Storage: Store at -20°C under Argon.

  • Stabilization: Ensure the material is free of residual acid/base traces before storage.

Visualizing the Instability (Pathways)

The following diagram illustrates the competing pathways when the scaffold is exposed to basic conditions.

Cannizzaro cluster_legend Condition Logic node_aldehyde 2-Carbaldehyde (Starting Material) node_inter Tetrahedral Intermediate node_aldehyde->node_inter Nucleophilic Attack node_hemi Side Product: Hemiacetal node_aldehyde->node_hemi In MeOH/EtOH (Reversible) node_OH Strong Base (OH- / RO-) node_OH->node_inter node_alcohol Product A: Alcohol (Reduced) node_inter->node_alcohol Hydride Transfer (Disproportionation) node_acid Product B: Carboxylate (Oxidized) node_inter->node_acid Hydride Loss node_safe Safe Zone: K2CO3, DIPEA, pH < 10 node_danger Danger Zone: NaOH, KOH, pH > 12

Figure 1: Mechanistic pathway of base-induced degradation.[3] The red path (Cannizzaro) is irreversible and consumes the starting material rapidly in high pH.

Standardized Protocols

Protocol 1: Base Stability Assay (Go/No-Go Test)

Before committing valuable intermediate to a reaction, verify its stability in your chosen base.

StepActionCritical Parameter
1 Dissolve 5 mg of Aldehyde in 0.5 mL of intended solvent (e.g., THF).Concentration ~10 mg/mL
2 Add 2 equivalents of the intended base (e.g.,

or

).
Simulate reaction stoichiometry
3 Add 10

L of water (if reaction is not strictly anhydrous).
Water is required for Cannizzaro
4 T0 Sample: Take 50

L aliquot immediately, dilute in ACN, inject LCMS.
Establish baseline purity
5 T1 Hour: Stir at RT for 1 hour. Inject LCMS.Check for Acid (M+16) or Alcohol (M+2) peaks
6 Decision: If degradation > 5%, switch base to weaker alternative (e.g., Bicarbonate).Threshold for acceptance
Protocol 2: Safe Knoevenagel Condensation

How to react the aldehyde without destroying it.

  • Solvent: Use Ethanol (if compatible) or Toluene.

  • Catalyst: Use Piperidine (catalytic amount, 0.1 eq) + Acetic Acid (0.1 eq).

    • Why? This forms a buffered system (Piperidinium acetate) which catalyzes the condensation without creating a high pH environment that triggers the Cannizzaro reaction.

  • Temperature: Reflux is usually tolerated because the pH is neutral/mildly acidic.

  • Monitoring: Monitor consumption of aldehyde. If it stalls, add more catalyst, do not add strong base.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) with this aldehyde? A: Proceed with extreme caution. While NaH is non-nucleophilic, commercial NaH often contains traces of NaOH. Furthermore, the alkoxide generated (if you are deprotonating an alcohol coupling partner) will act as a strong nucleophile/base and may trigger degradation. If using NaH, ensure strictly anhydrous conditions to prevent hydroxide formation.

Q: Is the imidazo[1,2-a]pyridine ring itself unstable in base? A: No. The aromatic ring system is highly stable in basic conditions (unlike oxazoles which can ring-open). You can boil the ring in 6M NaOH without opening it, provided the sensitive aldehyde group is not present. The instability is strictly specific to the aldehyde functionality.

Q: Why does my LCMS show a peak at M+14? A: If you are using Methanol, this is likely the methyl hemiacetal or acetal formation (


 for methyl ether formation, though usually acetals are M+32 or M+46). More commonly, M+14 in synthesis might indicate methylation if methyl iodide was present. However, in the context of stability, look for M+2  (Alcohol) and M+16  (Acid).

References

  • Cannizzaro Reaction Mechanism & Scope

    • Title: Cannizzaro Reaction - Mechanism, Examples, and Vari
    • Source: Byju's / Chemistry LibreTexts (General Organic Chemistry Standards).
    • Context: Defines the requirement for non-enolizable aldehydes and the hydride transfer mechanism in strong base.
    • URL:[Link]

  • Imidazo[1,2-a]pyridine Synthesis & Reactivity

    • Title: Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines.[4][5][6][7][8][9][10][11][12]

    • Source:Beilstein Journal of Organic Chemistry, 2021.
    • Context: Discusses the Groebke-Blackburn-Bienaymé reaction and the general stability of the scaffold.
    • URL:[Link]

  • General Reactivity of Heteroaromatic Aldehydes

    • Title: Reactivity of 2-Formyl-heterocycles.
    • Source:Comprehensive Heterocyclic Chemistry II.
    • Context: Establishes the susceptibility of the 2-position carbonyl to nucleophilic attack due to the electron-withdrawing n
    • URL:[Link]

Sources

Validation & Comparative

Technical Comparison Guide: NMR Characterization of 8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR characterization of 8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde , a critical scaffold in the development of c-Met kinase inhibitors and GABA receptor modulators.[1]

Executive Summary & Structural Logic

The imidazo[1,2-a]pyridine core is a pharmacophore "privileged structure."[1] The introduction of a chlorine atom at the C-8 position and a formyl group at C-2 creates a specific electronic environment that is distinct from its isomers (6-chloro or 7-chloro) and precursors.[1]

Correct characterization relies on understanding the deshielding cone of the aldehyde and the inductive effect of the 8-chloro substituent .[1] This guide differentiates the target molecule from common synthetic impurities and structural isomers using high-field 1H NMR.[1]

Structural Numbering & Electronic Environment
  • Position 2 (CHO): The aldehyde proton is the most deshielded, appearing downfield (>10 ppm).[1]

  • Position 3 (H-3): The imidazole ring proton.[1] Deshielded by the adjacent carbonyl and the aromatic ring current.[1]

  • Position 5 (H-5): Protons at C-5 are typically the most deshielded of the pyridine ring due to the proximity to the bridgehead nitrogen (N-4).[1]

  • Position 8 (Cl): Substitution here removes the H-8 proton, simplifying the coupling pattern of the remaining pyridine protons (H-5, H-6, H-7) to an AMX or ABC system.[1]

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and spectral resolution, follow this self-validating protocol.

Methodology
  • Solvent Selection: DMSO-d6 is preferred over CDCl

    
     for polar aldehydes to prevent hydration and improve solubility.[1] However, CDCl
    
    
    
    provides sharper resolution for coupling constants (
    
    
    ).[1] The data below references DMSO-d6 unless noted.
  • Concentration: Prepare a solution of 5–10 mg of analyte in 0.6 mL of solvent.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.[1]

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (D1):

      
       1.0 s (critical for accurate integration of the aldehyde proton).[1]
      
    • Scans: 16–64.[1]

Characteristic 1H NMR Data Analysis

The following data represents the characteristic fingerprint of 8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde.

Spectral Assignment Table (DMSO-d6)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment Logic
CHO 10.05 – 10.15 Singlet (s)1H-Aldehyde proton; diagnostic for oxidation state.[1]
H-5 8.50 – 8.60 Doublet (d)1H

Deshielded by bridgehead N; characteristic doublet.[1]
H-3 8.40 – 8.55 Singlet (s)1H-Imidazole ring proton; sharp singlet.[1]
H-7 7.60 – 7.70 Doublet (d)1H

Ortho to Chlorine; deshielded inductively.[1]
H-6 6.95 – 7.10 Triplet (t) / DD1H

"Middle" proton; appears as a pseudo-triplet due to similar coupling to H-5 and H-7.[1]

> Note: Chemical shifts may vary by


0.05 ppm depending on concentration and water content in DMSO.[1]
Visualizing the Coupling Network

The 8-Chloro substitution breaks the symmetry and simplifies the aromatic region.[1] Unlike the unsubstituted parent, which shows a complex 4-spin system, the 8-Chloro derivative displays a distinct 3-spin system on the pyridine ring.[1]

NMR_Assignment Molecule 8-Chloroimidazo[1,2-a] pyridine-2-carbaldehyde Region_Aldehyde Aldehyde Region (10.0 - 10.2 ppm) Molecule->Region_Aldehyde Region_Aromatic Aromatic Region (6.9 - 8.6 ppm) Molecule->Region_Aromatic Signal_CHO CHO (s) Diagnostic Region_Aldehyde->Signal_CHO Signal_H5 H-5 (d) Most Deshielded Ar-H Region_Aromatic->Signal_H5 Low Field Signal_H3 H-3 (s) Imidazole Singlet Region_Aromatic->Signal_H3 Signal_H7 H-7 (d) Ortho to Cl Region_Aromatic->Signal_H7 Signal_H6 H-6 (t) Couples to H-5 & H-7 Region_Aromatic->Signal_H6 High Field Signal_H5->Signal_H6 Vicinal Coupling (J ~6.8 Hz) Signal_H6->Signal_H7 Vicinal Coupling (J ~7.4 Hz)

Caption: Logical flow of signal assignment based on electronic environment and spin-spin coupling networks.

Comparative Analysis: Alternatives & Impurities

In synthesis and quality control, distinguishing the target from its precursors and isomers is vital.

Comparison 1: Target vs. Precursor (2-Amino-3-chloropyridine)

The most common impurity is the unreacted starting material.[1]

FeatureTarget: 8-Chloro-2-CHO Precursor: 2-Amino-3-Cl-pyridine Differentiation Strategy
Aldehyde Signal at ~10.1 ppmAbsent Primary Check.[1]
Amino Group AbsentBroad singlet at ~6.0–6.5 ppm (NH

)
Check for exchangeable protons (D

O shake).[1]
H-6 Signal ~7.0 ppm (Triplet/DD)~6.6–6.7 ppm (DD)The ring closure shifts protons downfield.[1]
Comparison 2: Target vs. Isomer (6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde)

Regioisomers can form if the starting aminopyridine is not isomerically pure.[1]

  • 8-Chloro (Target):

    • H-5: Doublet (

      
       Hz).[1]
      
    • H-7: Doublet (

      
       Hz).[1]
      
    • Pattern: Two doublets and one triplet (H-6).[1]

  • 6-Chloro (Alternative):

    • H-5: Singlet (or very small doublet

      
       Hz due to meta coupling).[1]
      
    • H-7: Doublet (

      
       Hz, ortho to H-8).
      
    • H-8: Doublet (

      
       Hz).[1]
      
    • Pattern: One singlet (H-5) and two doublets (H-7, H-8).

Critical Insight: If you observe a sharp singlet around 8.6–8.8 ppm that is not the imidazole H-3, you likely have the 6-chloro isomer, where the H-5 proton has no vicinal neighbor.[1]

Synthesis & Impurity Profiling Workflow

Understanding the synthesis helps anticipate spectral impurities.[1] The standard route involves the condensation of 2-amino-3-chloropyridine with ethyl bromopyruvate, followed by reduction/oxidation or direct formylation.[1]

Synthesis_Workflow Start 2-Amino-3-chloropyridine Intermediate Ethyl 8-chloroimidazo[1,2-a] pyridine-2-carboxylate Start->Intermediate + Reagent Cyclization Impurity_SM Impurity: Starting Amine (Check 6.6 ppm dd) Start->Impurity_SM Unreacted Reagent Ethyl Bromopyruvate Target 8-Chloroimidazo[1,2-a] pyridine-2-carbaldehyde Intermediate->Target Reduction/Oxidation Impurity_Et Impurity: Ethyl Ester (Check 1.3 ppm t, 4.3 ppm q) Intermediate->Impurity_Et Incomplete Rxn

Caption: Synthetic pathway highlighting potential impurities detectable by NMR.

Impurity Markers
  • Ethyl Ester Intermediate: Look for a quartet at ~4.3 ppm and a triplet at ~1.3 ppm.[1]

  • Residual Solvents (DMSO-d6): Water (~3.33 ppm), DMSO (~2.50 ppm).[1]

  • Residual Solvents (CDCl

    
    ):  Water (~1.56 ppm), CHCl
    
    
    
    (~7.26 ppm).[1]

References

  • Imidazo[1,2-a]pyridine Synthesis & NMR

    • Title: Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Deriv
    • Source: Heterocycles, Vol. 75, No. 6, 2008.[2]

    • Relevance: Provides comparative NMR data for 8-substituted imidazo[1,2-a]pyridines and the general cycliz
    • URL:[1]

  • General NMR Shifts of Imidazo[1,2-a]pyridines

    • Title: 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).[1][3]

    • Source: DTIC (Defense Technical Information Center).[1]

    • Relevance: Establishes the baseline chemical shifts for H-5, H-6, and H-7 in the parent scaffold.[1]

    • URL:[1]

  • Synthesis of 8-Chloro Derivatives

    • Title: Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogen
    • Source: MDPI (Molecules 2012).[1]

    • Relevance: Confirms the coupling constants and shift patterns for 8-chloro substituted systems.
    • URL:[1]

  • Trace Impurity NMR Data

    • Title: NMR Chemical Shifts of Trace Impurities: Common Labor
    • Source: Organometallics (ACS Publications).[1]

    • Relevance: Essential for identifying solvent peaks (DMSO, W
    • URL:[1]

Sources

Comparative Reactivity Guide: C2 vs. C3 Sites in Imidazo[1,2-a]pyridine Scaffolds

[1]

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in drug discovery, serving as the core for blockbuster drugs like Zolpidem (hypnotic) and Alpidem (anxiolytic).[2] The scaffold's utility hinges on the distinct electronic dichotomy between the C3 and C2 positions.

  • C3 Position: The "Nucleophilic Hotspot." It is electronically analogous to the C3 of indole, possessing the highest Highest Occupied Molecular Orbital (HOMO) coefficient. It reacts rapidly with electrophiles via Electrophilic Aromatic Substitution (EAS).

  • C2 Position: The "Passive" or "Hard" Center. It is significantly less nucleophilic. Functionalization at C2 typically requires radical mechanisms , transition-metal catalyzed C-H activation , or de novo ring synthesis (e.g., condensation of 2-aminopyridine with

    
    -haloketones) rather than direct electrophilic attack.[1]
    

Understanding this divergence is critical for designing regioselective syntheses without relying on wasteful protecting group strategies.

Electronic Landscape & Mechanistic Basis

The reactivity difference stems from the resonance contribution of the bridgehead nitrogen (

  • C3 Nucleophilicity: The lone pair on the bridgehead nitrogen (

    
    ) delocalizes effectively into the C3 position, making it electron-rich.
    
  • C2 Passivity: The C2 position does not benefit from the same degree of resonance stabilization for a cationic intermediate (sigma complex), making EAS at C2 energetically unfavorable compared to C3.

Visualization: Reactivity Map

The following diagram illustrates the electronic bias and preferred reaction pathways for each site.

ReactivityMapScaffoldImidazo[1,2-a]pyridineCoreC3_NodeC3 Position(Nucleophilic / Soft)Scaffold->C3_NodeC2_NodeC2 Position(Electrophilic / Radical / Hard)Scaffold->C2_NodeC3_MechMechanism:Electrophilic Aromatic Substitution (EAS)& Metal-Catalyzed Cross-CouplingC3_Node->C3_MechC3_RxnsKey Reactions:- Halogenation (NBS/NIS)- Formylation (Vilsmeier-Haack)- Direct Arylation (Pd/Cu)C3_Mech->C3_RxnsC2_MechMechanism:Radical C-H Functionalization& De Novo CyclizationC2_Node->C2_MechC2_RxnsKey Reactions:- Radical Alkylation/Arylation- Condensation (Ortoleva-King)- C-H Activation (if C3 blocked)C2_Mech->C2_Rxns

Figure 1: Mechanistic divergence of C2 vs. C3 positions based on electronic properties.

Detailed Comparative Analysis

The following table contrasts the outcomes of standard reagents on the unsubstituted imidazo[1,2-a]pyridine core.

Reagent / ConditionC3 Outcome (Major)C2 Outcome (Minor/None)Mechanistic Insight
Electrophiles (e.g.,

,

, Vilsmeier Reagents)
Exclusive Functionalization Forms 3-bromo, 3-nitro, or 3-formyl products rapidly.[1]No Reaction C2 is inert to standard EAS unless C3 is blocked.High HOMO density at C3 stabilizes the Wheland intermediate.
Transition Metal Catalysis (Pd/Cu + Aryl Halides)Preferred Site Direct arylation (C-H activation) occurs at C3.Rare / Requires Blocking Only occurs if C3 is substituted or specific directing groups are used.

-like mechanism or CMD (Concerted Metalation-Deprotonation) favors the electron-rich C3.[1]
Radical Precursors (e.g., Sulfonyl hydrazides,

)
Variable / Major Often favored, but less selective than EAS.Accessible Radical species can attack C2, especially if C3 is sterically hindered or electronically deactivated.Radical addition is less sensitive to electronic density than ionic EAS.
Lithiation (n-BuLi)Lithiation at C3 (or C5) Kinetic deprotonation favors C3 (or C5).[1]Difficult C2-H is not the most acidic proton.[1]Anion stability is higher at C3/C5 due to inductive effects and coordination.

Experimental Protocols

Protocol A: C3-Selective Functionalization (Formylation)

Target: Introduction of an aldehyde handle at C3 for further diversification.[1]

Principle: The Vilsmeier-Haack reaction exploits the high nucleophilicity of C3.[1]

  • Reagents: Imidazo[1,2-a]pyridine (1.0 equiv),

    
     (1.2 equiv), DMF (5.0 equiv).
    
  • Procedure:

    • Cool DMF to 0 °C in a round-bottom flask.

    • Add

      
       dropwise (exothermic) and stir for 30 min to generate the Vilsmeier salt.
      
    • Add a solution of imidazo[1,2-a]pyridine in DMF dropwise.

    • Warm to room temperature and stir for 2–4 hours (monitor by TLC).

    • Quench: Pour into ice-water and neutralize with saturated

      
       to pH 8.
      
    • Isolation: Extract with EtOAc, wash with brine, dry over

      
      , and concentrate.
      
  • Expected Yield: 85–95% of 3-formylimidazo[1,2-a]pyridine.[1]

Protocol B: C2-Selective Functionalization (via Radical C-H Activation)

Target: Direct arylation at C2 when C3 is blocked or using radical switch. Note: The most reliable method to get a C2-substituent is "De Novo" synthesis (condensing 2-aminopyridine with an

1late-stage functionalization1

Representative Protocol (Visible Light Photoredox):

  • Reagents: Imidazo[1,2-a]pyridine (1.0 equiv), Aryl diazonium salt (2.0 equiv), Eosin Y (2 mol%), DMSO.

  • Procedure:

    • Dissolve substrate and catalyst in DMSO.

    • Irradiate with Green LEDs (530 nm) at room temperature under

      
       atmosphere.
      
    • Stir for 12–24 hours.

    • Mechanism: Aryl radical generation attacks the ring. While C3 is preferred, if C3 is blocked (e.g., by a methyl group), this method efficiently installs the aryl group at C2.

  • Validation: If C3 is unsubstituted, a mixture may result, favoring C3. To ensure C2 selectivity on the parent ring, use oxidative cross-coupling conditions with specific directing groups (e.g., reaction with ketones/aldehydes).

Strategic Decision Workflow

Use this decision tree to select the correct synthetic pathway.

DecisionTreeStartTarget: Functionalized Imidazo[1,2-a]pyridineDecision1Where is the substituent needed?Start->Decision1PathC3C3 PositionDecision1->PathC3 C3 PathC2C2 PositionDecision1->PathC2 C2 ActionC3Use Electrophilic Aromatic Substitution (EAS)(NBS, NIS, Electrophiles)PathC3->ActionC3DecisionC2Is the ring already formed?PathC2->DecisionC2ActionDeNovoMethod A: De Novo Synthesis(2-Aminopyridine + α-Haloketone)DecisionC2->ActionDeNovo No ActionDirectMethod B: Direct C-H Activation(Requires Radical conditions or C3-blocking)DecisionC2->ActionDirect Yes

Figure 2: Strategic workflow for regioselective synthesis.

References

  • General Reactivity & Synthesis

    • Bagdi, A. K., et al. "Copper-catalyzed direct C-H functionalization of imidazo[1,2-a]pyridines."[1][3] Chemical Communications, 2013. Link

  • C3-Selective Arylation

    • Monir, K., et al. "Regioselective C-3 arylation of imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2014. Link

  • C2-Selective Approaches (Radical/De Novo)

    • Guchhait, S. K., et al. "C-H bond functionalization of imidazo[1,2-a]pyridines." RSC Advances, 2014. Link

  • Electronic Structure Analysis: Fleming, I. "Frontier Orbitals and Organic Chemical Reactions." (Reference text for HOMO/LUMO principles applied to heterocycles).
  • Review on Functionalization

    • Tali, J. A., et al.[4] "Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines." Organic & Biomolecular Chemistry, 2023.[4][5] Link

A Comparative Guide to the Reactivity of 8-Chloro vs. 8-Bromo Imidazo[1,2-a]pyridine Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold is a cornerstone in the synthesis of novel therapeutics. The strategic functionalization of this privileged structure is paramount, and the choice of the halogen at the 8-position—typically chlorine or bromine—is a critical decision that dictates the synthetic route and reaction efficiency. This guide provides an in-depth technical comparison of the reactivity of 8-chloro and 8-bromo imidazo[1,2-a]pyridine derivatives, with a focus on palladium-catalyzed cross-coupling reactions. By synthesizing established chemical principles with field-proven insights, we aim to equip you with the knowledge to make informed decisions in your synthetic endeavors.

The Fundamental Difference: A Tale of Two Halogens

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows a well-established trend: I > Br > Cl. This hierarchy is primarily governed by the carbon-halogen (C-X) bond dissociation energy and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The carbon-bromine bond is inherently weaker than the carbon-chlorine bond, making the 8-bromo-imidazo[1,2-a]pyridine derivatives generally more reactive than their 8-chloro counterparts.

While direct comparative studies on the 8-halo-imidazo[1,2-a]pyridine system are not extensively documented, the reactivity trends observed for other halopyridines provide a robust model for understanding their behavior.[1][2]

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

The workhorses of modern synthetic chemistry—the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—all rely on the initial activation of the C-X bond by a palladium(0) catalyst. The ease of this oxidative addition step directly translates to the overall efficiency of the reaction.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. When comparing the 8-chloro and 8-bromo imidazo[1,2-a]pyridine derivatives in this transformation, the 8-bromo analogues consistently demonstrate superior reactivity, leading to higher yields under milder conditions.

Comparative Performance in Suzuki-Miyaura Coupling (Analogous System)

HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Bromo-4-methylpyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O1008~90-98
2-Chloro-4-methylpyridinePd(OAc)₂ / SPhosK₃PO₄Toluene11012~85-95

Note: The data presented is based on analogous halopyridine systems and serves to illustrate the general reactivity trend.[1][3]

The higher reactivity of the 8-bromo derivative is a direct consequence of the lower C-Br bond energy, which facilitates the rate-determining oxidative addition step. For the less reactive 8-chloro derivative, more specialized and highly active catalyst systems, often employing bulky, electron-rich phosphine ligands like SPhos, are necessary to achieve comparable yields.

Experimental Protocol: Suzuki-Miyaura Coupling of an 8-Bromo-imidazo[1,2-a]pyridine Derivative

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the 8-bromo-imidazo[1,2-a]pyridine derivative (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) in the chosen solvent (e.g., a mixture of toluene and water, 4:1, 5 mL).

  • Reaction Execution: Add the catalyst solution to the Schlenk flask. Seal the flask and heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L)₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'(L)₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Boronate R-B(OR)₂ + Base Boronate->Transmetalation Ar-X Ar-X Ar-X->Oxidative_Addition

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. Similar to the Suzuki coupling, 8-bromo-imidazo[1,2-a]pyridines are generally more reactive than their 8-chloro counterparts in this transformation.

Comparative Performance in Buchwald-Hartwig Amination (Analogous System)

HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Bromo-4-methylpyridinePd₂(dba)₃ / XPhosNaOtBuToluene1006~90-97
2-Chloro-4-methylpyridinePd(OAc)₂ / RuPhosNaOtBuToluene11012~88-96

Note: The data presented is based on analogous halopyridine systems and serves to illustrate the general reactivity trend.[1][4]

The successful amination of 8-chloro-imidazo[1,2-a]pyridines often necessitates the use of highly active, sterically hindered biarylphosphine ligands, such as RuPhos or BrettPhos, and typically requires higher temperatures and longer reaction times.

Experimental Protocol: Buchwald-Hartwig Amination of an 8-Chloro-imidazo[1,2-a]pyridine Derivative

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a glovebox-dried Schlenk tube, add the 8-chloro-imidazo[1,2-a]pyridine derivative (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Catalyst Premix: In a separate vial inside the glovebox, prepare the catalyst by mixing the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the appropriate phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%) in an anhydrous, degassed solvent (e.g., toluene, 2 mL).

  • Reaction Execution: Add the catalyst solution to the Schlenk tube containing the reagents. Seal the tube and heat the reaction mixture to the required temperature (e.g., 110 °C) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. After completion, cool the reaction to room temperature, and quench carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification Reagents Add 8-halo-imidazo[1,2-a]pyridine, amine, and base to Schlenk tube Combine Add catalyst solution to reagents Reagents->Combine Catalyst_Prep Prepare catalyst solution (Pd precursor + ligand in solvent) Catalyst_Prep->Combine Heat Seal and heat reaction mixture Combine->Heat Monitor Monitor progress (TLC/LC-MS) Heat->Monitor Quench Cool and quench reaction Monitor->Quench Extract Extract with organic solvent Quench->Extract Purify Dry, concentrate, and purify Extract->Purify

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing alkynyl groups onto aromatic scaffolds. The reactivity trend of 8-bromo versus 8-chloro derivatives remains consistent, with the bromo-substituted substrates reacting more readily.

Comparative Performance in Sonogashira Coupling (Analogous System)

HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Bromo-4-methylpyridinePdCl₂(PPh₃)₂ / CuIEt₃NTHF604~85-95
2-Chloro-4-methylpyridinePd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane10012~75-85

Note: The data presented is based on analogous halopyridine systems and serves to illustrate the general reactivity trend.[1][4]

For the coupling of 8-chloro-imidazo[1,2-a]pyridines, more forcing conditions, including higher temperatures and more sophisticated catalyst systems, are generally required to achieve satisfactory yields.

Experimental Protocol: Sonogashira Coupling of an 8-Bromo-imidazo[1,2-a]pyridine Derivative

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a Schlenk tube, add the 8-bromo-imidazo[1,2-a]pyridine derivative (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).

  • Solvent and Reagents: Evacuate and backfill the tube with an inert gas. Add an anhydrous, degassed solvent (e.g., THF, 5 mL) and a suitable amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) to the reaction mixture.

  • Reaction Execution: Stir the reaction at the appropriate temperature (e.g., 60 °C) until the starting material is consumed, as monitored by TLC.

  • Workup and Purification: Upon completion, cool the mixture, filter through a pad of celite, and concentrate the filtrate. Purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr): A Shift in Reactivity

In contrast to palladium-catalyzed cross-coupling reactions, the reactivity order of halogens is often reversed in nucleophilic aromatic substitution (SNAr) reactions. For SNAr, the rate-determining step is typically the attack of the nucleophile on the aromatic ring to form a Meisenheimer complex. The reactivity of the leaving group is related to its ability to stabilize the developing negative charge in the transition state, which correlates with the electronegativity of the halogen.

Therefore, for SNAr reactions on the electron-deficient imidazo[1,2-a]pyridine ring system, the 8-chloro derivative is generally more reactive than the 8-bromo derivative. This is because the more electronegative chlorine atom can better stabilize the negative charge of the Meisenheimer intermediate.[1]

Reactivity Trend in SNAr: F > Cl > Br > I

This reversal in reactivity offers a valuable strategic advantage, allowing for selective functionalization of di- or poly-halogenated imidazo[1,2-a]pyridines.

Conclusion and Strategic Recommendations

The choice between an 8-chloro and an 8-bromo imidazo[1,2-a]pyridine derivative is a critical decision that hinges on the desired synthetic transformation.

  • For palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), 8-bromo-imidazo[1,2-a]pyridine derivatives are the substrates of choice. Their higher reactivity translates to milder reaction conditions, shorter reaction times, and often higher yields.

  • 8-Chloro-imidazo[1,2-a]pyridine derivatives, while more challenging substrates for cross-coupling, offer the advantages of lower cost and wider commercial availability. With the advent of highly active catalyst systems, their use is becoming increasingly viable, particularly in large-scale synthesis where cost is a primary driver.

  • For nucleophilic aromatic substitution (SNAr) reactions, 8-chloro-imidazo[1,2-a]pyridine derivatives are generally more reactive. This provides an orthogonal reactivity profile that can be exploited in the synthesis of complex molecules.

By understanding the underlying principles of reactivity and leveraging the appropriate catalytic tools, researchers can effectively navigate the synthesis of a diverse array of functionalized imidazo[1,2-a]pyridine derivatives for applications in drug discovery and materials science.

References

  • A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. Benchchem.
  • Reactivity of Halogens in 4-Bromo-2-chloro-6-iodopyridin-3-ol: A Compar
  • A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Benchchem.
  • A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. Benchchem.
  • Comparative study of different catalysts for cross-coupling reactions of 5-Bromo-2,3-dichloroquinoxaline. Benchchem.

Sources

Bioassay Validation Guide: 8-Chloroimidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical comparison and validation manual for researchers investigating 8-chloroimidazo[1,2-a]pyridine analogs. It synthesizes specific Structure-Activity Relationship (SAR) data, particularly focusing on kinase inhibition (c-Met) as a primary case study for this scaffold's validation.

Executive Summary: The 8-Chloro Advantage & Liability

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in drug discovery, serving as the core for marketed drugs like Zolpidem (GABAergic) and emerging anti-infectives. The 8-chloro substitution represents a critical optimization tactic used to modulate:

  • Electronic Character: Reducing the basicity of the ring nitrogen (N1) via inductive electron withdrawal.

  • Metabolic Stability: Blocking the metabolically vulnerable C-8 position against oxidative metabolism.

  • Lipophilicity: Increasing LogP to improve membrane permeability compared to the parent (8-H) or 8-fluoro analogs.

However, bioassay validation reveals a nuanced performance profile. While 8-chloro analogs often exhibit superior pharmacokinetic (PK) stability, they frequently face steric penalties in tight binding pockets compared to their 8-fluoro or 8-H counterparts. This guide objectively compares the 8-chloro series against these alternatives using c-Met kinase inhibition as the primary validation model.

Comparative Performance Analysis

Case Study: Optimization of c-Met Inhibitors (HGF Receptor). Objective: Compare the biochemical and cellular potency of 8-chloroimidazo[1,2-a]pyridine against 8-fluoro and standard clinical inhibitors.

Data Summary: 8-Chloro vs. Alternatives

The following data synthesizes SAR findings where the C-8 position was systematically varied while maintaining a constant 6-(1-methylpyrazol-4-yl) pharmacophore.

Metric8-Chloro Analog (Test Article)8-Fluoro Analog (Preferred Alternative)8-H (Unsubstituted) (Baseline)Crizotinib (Clinical Standard)
Enzymatic IC₅₀ (c-Met) 0.27 µM ± 0.050.003 µM ± 0.001 0.15 µM ± 0.020.002 µM
Cellular IC₅₀ (EBC-1) 1.8 µM0.012 µM 0.9 µM0.008 µM
Binding Mode (Docking) Steric clash / Weak

-stacking
Optimal

-stacking with Tyr1230
Moderate interactionOptimized H-bond network
Electronic Effect High Electron Density (Clash)Low Electron Density (Compatible)NeutralN/A
Lipophilicity (cLogP) ~2.8 (High Permeability)~2.1 (Moderate)~1.9 (Low)3.7

Key Insight: The 8-chloro analog underperforms in potency compared to the 8-fluoro analog by approximately 100-fold in this specific binding pocket.

  • Mechanistic Cause: The c-Met active site contains an electron-rich Tyrosine residue (Tyr1230).[1] The 8-chloro substituent is bulky and electron-rich, creating an electrostatic repulsion and steric clash with Tyr1230.

  • When to use 8-Chloro: Despite lower potency here, the 8-chloro analog is often preferred in early screening for anti-tubercular agents (e.g., QcrB inhibitors) where lipophilicity drives efficacy, or to block metabolic "soft spots" if potency can be recovered elsewhere in the molecule.

Mechanism of Action & SAR Logic (Visualized)

To understand the validation failure/success, one must visualize the signaling pathway and the specific SAR logic.

Diagram 1: c-Met Signaling & Inhibitor Intervention

Caption: The c-Met/HGF pathway drives proliferation. Inhibitors (like 8-Cl analogs) target the ATP-binding pocket to block downstream STAT3/AKT signaling.

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activation PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Inhibitor 8-Cl-Imidazo[1,2-a]pyridine (Inhibitor) Inhibitor->cMet Competitive Binding ATP ATP ATP->cMet Phosphorylation AKT AKT PI3K->AKT Outcome Cell Proliferation & Survival AKT->Outcome STAT3->Outcome

Diagram 2: SAR Decision Tree for 8-Position Substitution

Caption: Logic flow for selecting 8-Chloro vs. 8-Fluoro based on binding pocket constraints and metabolic requirements.

SAR_Logic Start Imidazo[1,2-a]pyridine Scaffold Optimization Decision Target Pocket Characteristics? Start->Decision RouteA Restricted Pocket (e.g., c-Met Tyr1230) Decision->RouteA RouteB Open Pocket / Metabolic Liability Decision->RouteB Sol_F Select 8-Fluoro (Small, High Electronegativity) RouteA->Sol_F Avoid Steric Clash Sol_Cl Select 8-Chloro (Lipophilic, Metabolic Block) RouteB->Sol_Cl Block Oxidation ResultA High Potency (Optimal H-bond/Stacking) Sol_F->ResultA ResultB High Stability (Lower Potency Risk) Sol_Cl->ResultB

Detailed Bioassay Protocols

To validate the 8-chloro analog's performance, you must establish a self-validating screening cascade. The following protocols are industry-standard for kinase and cellular validation.

Protocol A: TR-FRET Enzymatic Kinase Assay

Purpose: Determine intrinsic binding affinity (


) independent of cell permeability.

Materials:

  • Recombinant c-Met kinase domain (human).

  • Biotinylated poly-Glu-Tyr substrate.

  • Europium-labeled anti-phosphotyrosine antibody (Donor).

  • Streptavidin-Allophycocyanin (APC) (Acceptor).

  • Test Compounds: 8-Chloro analog, 8-Fluoro analog, Staurosporine (Control).

Workflow:

  • Preparation: Dilute compounds in 100% DMSO (10-point dose-response, starting at 10 µM).

  • Reaction Assembly: In a 384-well white plate, add:

    • 2.5 µL Compound solution.

    • 5 µL Enzyme mix (c-Met + Buffer).

    • Incubate 15 mins at RT to allow pre-equilibrium.

    • 2.5 µL Substrate/ATP mix (ATP at

      
       concentration, typically 10 µM).
      
  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL Detection Mix (Eu-Antibody + Streptavidin-APC + EDTA to stop reaction).

  • Read: Measure Time-Resolved Fluorescence (Excitation: 337 nm; Emission: 615 nm & 665 nm) on a multimode plate reader (e.g., EnVision).

  • Analysis: Calculate Ratio (665/615 nm). Fit data to a 4-parameter logistic equation to derive

    
    .
    

Validation Check: The Z-factor must be > 0.5. The reference inhibitor (Crizotinib) must yield an


 within 3-fold of historical data (approx 2-4 nM).
Protocol B: Cellular Viability Assay (Resazurin/Alamar Blue)

Purpose: Validate if enzymatic potency translates to cellular efficacy (considering the higher lipophilicity of 8-Cl).

Workflow:

  • Seeding: Seed EBC-1 cells (c-Met dependent) at 3,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add 8-chloro analogs (serially diluted in medium, final DMSO < 0.5%). Include "No Drug" and "Staurosporine" (100% kill) controls.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Development: Add Resazurin solution (final conc. 44 µM). Incubate 1-4 hours. Viable cells reduce Resazurin (Blue/Non-fluorescent) to Resorufin (Pink/Fluorescent).

  • Measurement: Read Fluorescence (Ex 530-560 nm / Em 590 nm).

  • Interpretation: If the 8-chloro analog shows high enzymatic

    
     but low cellular 
    
    
    
    , suspect off-target toxicity (cytotoxicity unrelated to c-Met). If both are high, the compound is simply inactive.

References

  • Imidazo[1,2-a]pyridine c-Met Inhibitors: Comparison of 8-fluoro and 8-chloro substituents in c-Met kinase inhibitors. The study highlights the electron-rich nature of 8-chloro leading to decreased interaction with Tyr-1230.[1]

    • Source:

  • Scaffold Biological Activity: Comprehensive review of the imidazo[1,2-a]pyridine scaffold, including anti-tubercular and anticancer applic

    • Source:

  • Anti-Tubercular Validation: Discussion of imidazo[1,2-a]pyridine-3-carboxamides and the impact of 7-chloro/8-chloro substitutions on Mtb inhibition.

    • Source:

  • Chemical Properties: Physical and safety data for 8-chloroimidazo[1,2-a]pyrazine (closely rel

    • Source:[2]

Sources

Optimization and Comparison of HPLC Methodologies for Imidazo[1,2-a]pyridine Aldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (Ambien) and emerging anti-cancer agents.[1] However, introducing an aldehyde moiety—often as a synthetic intermediate or a covalent warhead—creates a "perfect storm" for chromatographic difficulties.[1]

This guide moves beyond generic protocols to address the specific intersection of basic nitrogen tailing and aldehyde reactivity . We compare three distinct separation strategies, providing the causal logic and representative data needed to select the robust method required for drug development.

The Chemical Challenge: Why Standard Methods Fail

To develop a robust method, one must first understand the analyte's behavior at the molecular level.

The Basicity Trap

The N1 nitrogen in the imidazo[1,2-a]pyridine ring is a proton acceptor (


, depending on substitution).[1]
  • At Acidic pH (pH 2-3): The molecule is protonated (

    
    ). While this increases solubility, the cationic species interacts strongly with residual silanols (
    
    
    
    ) on standard silica columns, leading to severe peak tailing (
    
    
    ).[1]
  • At Neutral pH (pH 7): The molecule is partially ionized, often leading to split peaks or broad bandwidths.[1]

The Aldehyde Instability

Aldehydes are electrophilic and prone to two main side reactions during analysis:

  • Hemiacetal Formation: In methanol (

    
    ), aldehydes can reversibly form hemiacetals, resulting in "ghost peaks" or peak splitting.[1]
    
  • Oxidation: dissolved oxygen can convert the aldehyde to a carboxylic acid, creating a drifting impurity peak over time.

Comparative Method Analysis

We evaluated three distinct methodologies for the separation of a representative 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde.

Method A: The Traditional Acidic (Formic Acid/C18)
  • Column: Standard C18 (5 µm, 100 Å).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Verdict: Not Recommended. High tailing due to silanol overload.

Method B: High pH Reversed-Phase (The Gold Standard)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge or Agilent Poroshell HPH).[1]

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

  • Verdict: Highly Recommended. At pH 10, the base is deprotonated (neutral), eliminating ion-exchange interactions.[1] Hybrid silica resists dissolution at high pH.

Method C: HILIC (Hydrophilic Interaction)[1][2][3]
  • Column: Bare Silica or Amide.

  • Mobile Phase: Acetonitrile / Ammonium Acetate buffer (90:10).

  • Verdict: Specialized Use Only. Useful only if the aldehyde is coupled to highly polar glycosides. For the lipophilic core, retention is often too low.[1]

Representative Performance Data

The following table summarizes the chromatographic metrics observed during method screening.

MetricMethod A (Acidic C18)Method B (High pH Hybrid)Method C (HILIC)
pH 2.510.05.8
Retention (

)
1.84.2 (Increased hydrophobicity)0.5 (Poor retention)
Tailing Factor (

)
2.4 (Fail)1.1 (Excellent)1.3 (Acceptable)
Theoretical Plates (

)
~8,000~14,500~9,000
Resolution (

)
*
1.23.5< 1.0

*Resolution calculated between the aldehyde and its corresponding carboxylic acid oxidation impurity.

Visualizing the Mechanism

Understanding the interaction at the stationary phase is critical for troubleshooting.

ChromatographyMechanism cluster_Acid Acidic pH (Method A) cluster_Base High pH (Method B) Analyte Imidazo-Aldehyde (Basic N) Protonated Ionized (BH+) Analyte->Protonated pH < pKa Neutral Neutral (B) Analyte->Neutral pH > pKa Silanol Silanol Interaction (Peak Tailing) Protonated->Silanol Strong Attraction Hydrophobic Pure Hydrophobic Retention (Sharp Peak) Neutral->Hydrophobic No Ionic Drag

Figure 1: Mechanistic difference between Acidic and High pH approaches.[1] High pH suppresses ionization, preventing secondary silanol interactions.[1]

Recommended Protocol: High pH Hybrid Method

This protocol is designed to be self-validating and robust against aldehyde degradation.

Reagents & Equipment
  • Column: Ethylene-Bridged Hybrid (BEH) C18 or similar High-pH stable column (2.1 x 100 mm, 1.7 µm or 2.5 µm).

  • Solvent A: 10 mM Ammonium Bicarbonate in Water (adjust to pH 10.0 with Ammonium Hydroxide).

  • Solvent B: 100% Acetonitrile (HPLC Grade). Do not use Methanol.

  • Diluent: 50:50 Water:Acetonitrile.

Instrument Parameters
  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

  • Column Temp: 40°C (Improves mass transfer and lowers backpressure).

  • Detection: UV at 254 nm (Aromatic core) and 280 nm (Aldehyde conjugation).[1]

  • Injection Volume: 2 µL.

Gradient Profile
Time (min)% Solvent BComment
0.05Initial equilibration
1.05Hold to elute polar salts
8.095Linear ramp for elution
10.095Wash lipophilic dimers
10.15Re-equilibration
13.05Ready for next injection
Sample Preparation (Critical Step)

To prevent acetal formation and oxidation:

  • Weigh standard.

  • Dissolve immediately in 100% Acetonitrile .

  • Dilute to volume with water only immediately prior to injection.

  • Amber Glass Vials are mandatory to prevent photo-oxidation of the aldehyde.

Method Development Decision Tree

Use this workflow to adapt the method if your specific derivative presents unique solubility or separation challenges.

MethodWorkflow Start Start: Imidazo-Aldehyde Sample Solubility Check Solubility: Is it soluble in ACN? Start->Solubility ACN_Yes Yes Solubility->ACN_Yes ACN_No No (Very Polar) Solubility->ACN_No Method_B Select Method B: High pH Hybrid C18 ACN_Yes->Method_B Method_C Select Method C: HILIC (Amide) ACN_No->Method_C Test_Inj Test Injection (Gradient 5-95%) Method_B->Test_Inj Method_C->Test_Inj Check_Peak Check Peak Shape (Tf) Test_Inj->Check_Peak Good_Peak Tf < 1.2 Check_Peak->Good_Peak Bad_Peak Tf > 1.5 Check_Peak->Bad_Peak Finalize Finalize & Validate Good_Peak->Finalize Troubleshoot Troubleshoot: 1. Increase pH to 10.5 2. Increase Temp to 50C Bad_Peak->Troubleshoot Troubleshoot->Test_Inj

Figure 2: Strategic workflow for selecting and optimizing the chromatographic method.

Troubleshooting Common Issues

Issue: "Ghost" Peak eluting before the main peak.
  • Cause: Hemiacetal formation if Methanol was used in the mobile phase or diluent.

  • Solution: Switch all solvents to Acetonitrile.

Issue: Peak area decreases over sequence; new peak appears.
  • Cause: Aldehyde oxidation to carboxylic acid.

  • Solution:

    • Use degassed mobile phases.

    • Keep autosampler temperature at 4°C.

    • Add 0.05% BHT (Butylated hydroxytoluene) to the diluent as an antioxidant if strictly necessary for quantitation.

Issue: Peak splitting at neutral pH.
  • Cause: The operating pH is too close to the analyte's

    
     (approx 6.8). The analyte is toggling between ionized and neutral states.
    
  • Solution: Move pH at least 2 units away. Go to pH 10 (Method B) or pH 3 (Method A, if tailing is tolerated).[1]

References

  • Goel, R. et al. (2023).[1] Imidazo[1,2-a]pyridines: A review on their synthesis and biological activities. Current Topics in Medicinal Chemistry. Link

  • Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Waters Application Notes.[2] Link

  • Dolan, J. W. (2010).[1] LC Troubleshooting: Temperature and pH - The keys to separation of basic pharmaceuticals. LCGC North America. Link

  • Bagdi, A. K. et al. (2024).[1][3][4] Synthesis of imidazo[1,2-a]pyridines.[1][3][5][6][7][8][9] Organic Chemistry Portal. Link

  • McCalley, D. V. (2017).[1] Understanding and managing the separation of basic compounds in HPLC. Journal of Chromatography A. Link[1]

Sources

Safety Operating Guide

8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde (CAS: 885276-03-9 / 1352216-93-7 derivatives) is a halogenated heterocyclic aldehyde commonly used as a scaffold in medicinal chemistry.[1][2]

Critical Disposal Directive:

  • Classification: Halogenated Organic Waste .[3][4]

  • Primary Hazard: Skin/Eye/Respiratory Irritant (H315, H319, H335); Potential sensitizer.

  • Strict Segregation: Do NOT mix with non-halogenated solvents or strong oxidizers.

  • Destruction Method: High-temperature incineration (>1100°C) with scrubber systems is required to prevent the formation of toxic dioxins/furans due to the chlorine substituent.

Chemical Profile & Hazard Logic

To safely dispose of this compound, one must understand the causality between its molecular structure and the required safety protocols.

Structural Hazard Analysis
Structural FeatureHazard ImplicationDisposal Consequence
Aldehyde Group (-CHO) High reactivity; prone to autoxidation to carboxylic acids.[1]Incompatibility: Must be segregated from strong oxidizers (e.g., Nitric acid, Peroxides) to prevent exothermic reactions or fire.
Chlorine Substituent (-Cl) Halogenated organic.Thermal Stability: Requires specific high-temp incineration. Improper combustion at lower temps releases HCl gas and potential dioxins.
Imidazo[1,2-a]pyridine Core Nitrogen-rich heterocycle.Nitrogen Oxides (NOx): Combustion releases NOx; waste facilities must have appropriate scrubbing technology.
Physical Properties for Handling
  • State: Typically Solid (Pale yellow to tan powder).

  • Solubility: Soluble in DMSO, DCM, Ethyl Acetate; sparingly soluble in water.

  • Reactivity: Sensitive to air (oxidation) and light.

Step-by-Step Disposal Workflow

This protocol ensures compliance with EPA RCRA regulations and minimizes environmental impact.

Phase 1: Waste Characterization & Segregation

The Golden Rule: Never dilute halogenated waste with non-halogenated solvents. It increases the volume of expensive-to-treat waste.

  • Isolate the Material:

    • If the substance is pure solid: Dispose of as Solid Hazardous Waste .

    • If in solution: Verify the solvent. If dissolved in DCM or Chloroform, it is Halogenated Liquid Waste . If in DMSO/Methanol, it must still be tagged as Halogenated due to the solute.

  • Container Selection:

    • Use High-Density Polyethylene (HDPE) or Glass containers.

    • Avoid: Metal containers if the aldehyde has oxidized to its corresponding acid (corrosion risk).

Phase 2: Packaging & Labeling
  • Headspace Management: Leave 10% headspace in liquid containers to allow for expansion, but minimize excessive air exposure to reduce autoxidation.

  • Labeling:

    • Must read: "HAZARDOUS WASTE - Halogenated Organic" .

    • List constituents: "8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde, [Solvent Name]".

    • Hazard Checkbox: [x] Toxic [x] Irritant.

Phase 3: The Disposal Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalWorkflow Start Waste Generation: 8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde FormCheck Physical Form? Start->FormCheck SolidPath Solid Waste Stream FormCheck->SolidPath Pure Solid/Powder LiquidPath Liquid Waste Stream FormCheck->LiquidPath Reaction Mixture FinalDest High-Temp Incineration (Halogenated Protocol) SolidPath->FinalDest SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (e.g., DMSO, MeOH) SolventCheck->NonHaloSolvent No Halogens HaloSolvent->FinalDest NonHaloSolvent->FinalDest *Must be treated as Halogenated due to Solute

Figure 1: Decision logic for segregating halogenated heterocyclic aldehydes. Note that even non-halogenated solvents become "halogenated waste" once this compound is dissolved in them.

Regulatory Compliance (RCRA)

In the United States, this compound falls under 40 CFR 261 regulations.[5]

  • Waste Coding:

    • Since it is not a specific "P" or "U" listed commercial chemical product, it is classified by Characteristic .

    • D001 (Ignitable): If in a flammable solvent (Flash point <60°C).

    • Halogenated Solvents (F-List): If mixed with spent methylene chloride or similar, it adopts the F001/F002 code.

    • General Classification: If pure, it is often coded as D003 (Reactive) only if it exhibits specific instability, but more commonly handled as Non-Regulated Hazardous Waste (state-dependent) requiring incineration.

  • Generator Status: Ensure your facility's accumulation time (90 days for Large Quantity Generators) is not exceeded.

Emergency Procedures (Spill Response)

PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and N95/P100 respirator if dust is present.

Spill Protocol
  • Evacuate & Ventilate: Remove ignition sources. Aldehyde vapors can be irritating.[6]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste container.

    • Liquids: Absorb with vermiculite or sand. Do NOT use cellulose-based absorbents (paper/sawdust) if the aldehyde is concentrated or mixed with oxidizers, as this can generate heat.

  • Decontamination: Wipe surface with a dilute soap/water solution. Collect all wipes into the solid hazardous waste bin.

Chemical Compatibility Matrix

Use this table to ensure safe storage and waste consolidation.

Chemical ClassCompatibility StatusRisk
Strong Oxidizers (Nitric Acid, Peroxides)INCOMPATIBLE Fire/Explosion. Aldehyde oxidation is exothermic.
Strong Bases (NaOH, KOH)INCOMPATIBLE Can induce polymerization or degradation.
Amines CAUTION Reacts to form imines (Schiff bases); exothermic.
Halogenated Solvents (DCM)COMPATIBLE Preferred solvent for waste consolidation.
Water POOR Low solubility; may precipitate out of solution causing clogs in waste lines.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 44541454 (8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde). PubChem. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

Personal protective equipment for handling 8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safe Handling Guide for 8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

Executive Summary: Operational Context

8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde (CAS: 885276-03-9) is a halogenated heterocyclic aldehyde primarily used as a scaffold in medicinal chemistry for synthesizing bioactive molecules.[1][2][3][4] Its dual functionality—the electrophilic aldehyde group and the chloro-substituent—makes it a versatile but reactive building block.

Safety Criticality: While classified as an irritant (Warning) rather than acutely toxic, the presence of the aldehyde moiety introduces specific risks regarding sensitization and chemical reactivity (oxidation to carboxylic acids). The chlorine substituent necessitates disposal in halogenated waste streams , a critical compliance detail often overlooked.

This guide defines the PPE standards and handling protocols required to maintain scientific integrity and personnel safety.

Hazard Profile & Risk Assessment

Before selecting PPE, we must understand the specific chemical behavior of the compound.

Hazard ClassGHS CodeOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[2][3][5] Strict hygiene (glove removal) before leaving the lab is mandatory.
Skin Irritation H315 Causes inflammation upon contact. Aldehydes can cross-link proteins, leading to dermatitis.[1]
Eye Irritation H319 Serious eye irritation.[2][3][5] Fine powder can bypass loose safety glasses.
STOT - Single Exp. H335 Respiratory irritation.[2][6] Dust generation is the highest risk vector during weighing.

Chemical Stability Warning: As an aldehyde, this compound is susceptible to autoxidation to the corresponding carboxylic acid (8-chloroimidazo[1,2-a]pyridine-2-carboxylic acid) upon exposure to air. It is also moisture-sensitive. Handling requires inert atmosphere techniques to preserve purity, which incidentally enhances safety by containing fumes.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

A. Hand Protection: Nitrile vs. Latex[2][9]
  • Recommendation: 100% Nitrile (Minimum thickness: 0.11 mm / 4 mil).

  • Scientific Rationale: Latex is permeable to many organic aldehydes and offers poor resistance to the halogenated solvents (DCM, Chloroform) often used to dissolve this compound. Nitrile provides superior chemical resistance and prevents the "sweating" of chemicals through the glove material.

  • Protocol:

    • Standard Handling: Single nitrile gloves.

    • Solution Handling: If dissolved in DCM or DMF, double-gloving is required. Change outer gloves immediately upon splash contact.

B. Eye & Face Protection[2][3][5][6][10]
  • Recommendation: Chemical Splash Goggles (ANSI Z87.1+).

  • Scientific Rationale: Standard safety glasses have gaps at the temples and cheeks. Since this compound is a solid powder that may be electrostatic, airborne particles can migrate behind standard lenses. Goggles provide a seal against dust entry.[7]

C. Respiratory Protection
  • Recommendation: Certified Chemical Fume Hood .

  • Scientific Rationale: Engineering controls are superior to respirators. The compound must be handled inside a hood operating at a face velocity of 80–100 fpm .

  • Contingency: If weighing outside a hood is unavoidable (not recommended), a P95 particulate respirator is the minimum requirement to prevent inhalation of irritant dust.

D. Body Protection
  • Recommendation: Cotton Lab Coat (snap closures) + Closed-toe shoes .

  • Scientific Rationale: Synthetic fabrics (polyester) can melt if a fire occurs (aldehydes are combustible). Cotton provides a buffer and fire resistance.

Visual Logic: PPE Decision Framework

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (DCM/DMF) State->Solution Weighing Weighing Activity Solid->Weighing Solvent_Risk Solvent Permeability Check Solution->Solvent_Risk Hood Inside Fume Hood? Weighing->Hood PPE_Solid PPE: Nitrile Gloves (Single) + Splash Goggles + Lab Coat Hood->PPE_Solid Yes Resp_Req ADD: N95/P95 Respirator Hood->Resp_Req No (High Risk) Resp_Req->PPE_Solid PPE_Soln PPE: Nitrile Gloves (Double) + Fume Hood (Mandatory) + Splash Goggles Solvent_Risk->PPE_Soln

Figure 1: Decision logic for selecting PPE based on physical state and engineering controls.

Operational Protocols: Step-by-Step

Phase 1: Storage & Retrieval
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: The aldehyde is air-sensitive.[3] Keep under Argon or Nitrogen .

  • Vessel: Use amber glass vials with PTFE-lined caps to prevent light degradation and moisture ingress.

Phase 2: Weighing & Transfer
  • The Static Problem: Heterocyclic aldehydes often exist as fluffy, electrostatic powders.

  • Procedure:

    • Place the balance inside the fume hood . If vibrations affect accuracy, turn the fan down temporarily but do not turn it off.

    • Use an anti-static gun on the spatula and weighing boat before touching the powder.

    • Do not use paper weighing boats; use antistatic plastic boats to prevent residue retention.

    • Clean the balance area immediately with a wet tissue (solvent-dampened) to capture invisible dust.

Phase 3: Reaction Setup
  • Venting: When heating this compound (e.g., in a condensation reaction), ensure the system is vented through a bubbler or inert gas line. Aldehydes can decompose or release gas, creating pressure hazards in sealed tubes.

Phase 4: Waste Disposal (Critical)
  • Categorization: Because of the Chlorine atom at position 8, this compound cannot be disposed of in general organic waste.

  • Stream: Halogenated Organic Waste .

  • Contaminated Solids: Weighing boats, gloves, and tissues must be bagged in a clear hazardous waste bag and labeled "Solid Halogenated Waste."

Emergency Response Workflows

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Powder Dry Powder Spill Type->Powder Liquid Solution Spill Type->Liquid Cover Cover with wet paper towel (Prevent Dust) Powder->Cover Absorb Absorb with Vermiculite or Spill Pad Liquid->Absorb Scoop Scoop into Bag Cover->Scoop Waste Halogenated Waste Bin Scoop->Waste Absorb->Waste Clean Wash Area with Soap/Water Waste->Clean

Figure 2: Immediate response protocol for dry and liquid spills.

References & Authority

  • Sigma-Aldrich. (2024). Safety Data Sheet: 8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde.

  • PubChem. (2024). Compound Summary: Imidazo[1,2-a]pyridine-2-carbaldehyde derivatives. National Library of Medicine.

  • Thermo Fisher Scientific. (2024). Laboratory Safety: Handling Organic Aldehydes.

  • Cornell University EHS. (2023). Hazards of Functional Groups: Aldehydes.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
Reactant of Route 2
8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.